(Rac)-ZLc-002
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C10H17NO5 |
|---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
methyl 2-[(3-methoxy-3-oxopropanoyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C10H17NO5/c1-6(2)9(10(14)16-4)11-7(12)5-8(13)15-3/h6,9H,5H2,1-4H3,(H,11,12) |
InChI-Schlüssel |
BWPKYDAJBOUZDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)OC)NC(=O)CC(=O)OC |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unveiling (Rac)-ZLc-002: A Technical Guide to a Novel Anxiolytic Candidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-ZLc-002 has emerged as a promising small molecule inhibitor targeting the interaction between neuronal nitric oxide synthase (nNOS) and its adaptor protein, the C-terminal PDZ ligand of nNOS (CAPON). This interaction is implicated in the pathophysiology of anxiety disorders. By disrupting the nNOS-CAPON complex, this compound demonstrates significant anxiolytic-like effects in preclinical models. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical development of this compound, presenting key data in a structured format for researchers and drug development professionals.
Introduction
Anxiety disorders represent a significant unmet medical need, driving the search for novel therapeutic agents with improved efficacy and favorable side-effect profiles. The nitric oxide signaling pathway in the brain has been identified as a key regulator of anxiety-related behaviors. Specifically, the interaction between nNOS and CAPON in the hippocampus plays a crucial role in modulating anxiety. This compound was developed as a selective inhibitor of this protein-protein interaction, offering a targeted approach to anxiety treatment.
Discovery and Synthesis
This compound, chemically known as N-(2-carbomethoxyacetyl)-D-valine methyl ester, was identified as a potent inhibitor of the nNOS-CAPON interaction. Its synthesis is achieved through a condensation reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
D-valine methyl ester hydrochloride
-
Methyl malonyl chloride
-
N-methylmorpholine
-
Dichloromethane (CH2Cl2)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
A solution of D-valine methyl ester hydrochloride (1.50 g, 9 mmol) in CH2Cl2 (35 ml) is cooled to -15°C.
-
N-methylmorpholine (2 ml, 18.45 mmol) is added dropwise to the solution.
-
Methyl malonyl chloride (1 ml, 9.45 mmol) is then added to the reaction mixture, and stirring is continued for 30 minutes at -15°C.
-
The reaction is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The solvent is removed under vacuum.
-
The residue is diluted with water (8 ml).
-
The aqueous solution is extracted with EtOAc (4 x 50 mL).
-
The combined organic phases are dried and concentrated to yield this compound.
Mechanism of Action
This compound exerts its anxiolytic effects by selectively disrupting the interaction between the PDZ domain of nNOS and the C-terminal motif of CAPON. This disruption modulates downstream signaling pathways implicated in anxiety.
Signaling Pathway
The nNOS-CAPON interaction is a key node in a complex signaling network. Dissociation of this complex by this compound is believed to influence the Dexras1-ERK (extracellular signal-regulated kinase) pathway, which is involved in neuronal plasticity and emotional behavior.
Caption: Signaling pathway of this compound's anxiolytic action.
Experimental Protocol: nNOS-CAPON Binding Assay (Co-Immunoprecipitation)
Materials:
-
Hippocampal tissue lysates from treated and control mice
-
Anti-nNOS antibody
-
Protein A/G agarose beads
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
-
Anti-CAPON antibody
Procedure:
-
Hippocampal tissues are homogenized in lysis buffer and centrifuged to obtain clear lysates.
-
Protein concentration in the lysates is determined.
-
Lysates are pre-cleared by incubation with protein A/G agarose beads.
-
The pre-cleared lysates are incubated with an anti-nNOS antibody overnight at 4°C to form immune complexes.
-
Protein A/G agarose beads are added to the lysates and incubated to capture the immune complexes.
-
The beads are washed multiple times with wash buffer to remove non-specific binding proteins.
-
The bound proteins are eluted from the beads using elution buffer.
-
The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-CAPON antibody to detect the co-immunoprecipitated CAPON.
Preclinical Development: Anxiolytic-like Effects
The anxiolytic potential of this compound has been evaluated in mice using a battery of behavioral tests. Systemic administration of the compound has been shown to produce significant anxiolytic-like effects.[1]
In Vivo Efficacy Data
This compound has demonstrated dose-dependent anxiolytic-like activity following both intraperitoneal (i.p.) and intravenous (i.v.) administration in adult mice.[1]
| Administration Route | Dose | Duration | Outcome |
| Intraperitoneal (i.p.) | 40 or 80 mg/kg/day | 14 days | Produces anxiolytic-like effects |
| Intravenous (i.v.) | 10, 20, or 40 mg/kg/day | 7 days | Produces anxiolytic-like effects |
| Intraperitoneal (i.p.) | 80 mg/kg/day | 3 days | Exerts significant behavioral effects |
| Intravenous (i.v.) | 40 mg/kg/day | 3 days | Exerts significant behavioral effects |
| Intragastric | High doses | - | No effect on anxiety behaviors |
Table 1: Summary of in vivo efficacy of this compound in mice. [1]
Behavioral Testing Protocols
The anxiolytic-like properties of this compound were assessed using four standard behavioral paradigms: the open-field (OF) test, the elevated plus-maze (EPM) test, the novelty-suppressed feeding (NSF) test, and the light-dark (LD) box test.[1]
Caption: Workflow for behavioral assessment of this compound.
-
Apparatus: A square arena with walls.
-
Procedure: Each mouse is placed in the center of the arena and allowed to explore freely for a set period.
-
Parameters Measured: Total distance traveled and time spent in the center of the arena. Anxiolytic compounds typically increase the time spent in the center.
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure: Each mouse is placed in the center of the maze and allowed to explore for a set period.
-
Parameters Measured: Time spent in and the number of entries into the open and closed arms. Anxiolytic drugs increase the time spent in and entries into the open arms.[2][3]
-
Procedure: Food-deprived mice are placed in a novel, brightly lit arena with a food pellet in the center.
-
Parameter Measured: The latency to begin eating the food pellet. Anxiolytics decrease this latency.[4][5][6]
-
Apparatus: A box divided into a small, dark compartment and a large, illuminated compartment.
-
Procedure: Each mouse is placed in the light compartment and allowed to move freely between the two compartments.
-
Parameters Measured: Time spent in the light compartment and the number of transitions between the two compartments. Anxiolytic agents increase the time spent in the light compartment.[7][8][9]
Conclusion and Future Directions
This compound represents a novel and promising approach for the treatment of anxiety disorders. Its targeted mechanism of action, disrupting the nNOS-CAPON interaction, offers the potential for a more specific and potentially better-tolerated anxiolytic agent. The preclinical data gathered to date strongly support its continued development. Future studies should focus on comprehensive pharmacokinetic and toxicological profiling, as well as optimization of the formulation for potential clinical trials. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate and build upon the therapeutic potential of this compound.
References
- 1. Systemic administration of ZLc-002 exerts anxiolytic-like effects by dissociation of nNOS from CAPON in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 3. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novelty-Seeking Behavior Predicts Vulnerability in a Rodent Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. samuelslab.com [samuelslab.com]
- 6. transpharmation.com [transpharmation.com]
- 7. Light-dark box test - Wikipedia [en.wikipedia.org]
- 8. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 9. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-ZLc-002: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological activity of (Rac)-ZLc-002, a notable inhibitor of the neuronal nitric oxide synthase (nNOS) and its C-terminal PDZ ligand of nNOS (Capon) interaction. This document is intended to serve as a resource for professionals in the fields of neuroscience, pharmacology, and drug development.
Chemical Structure and Properties
This compound, chemically known as N-(2-carbomethoxyacetyl)-D-valine methyl ester, is a small molecule designed to disrupt protein-protein interactions. While the "(Rac)" designation may suggest a racemic mixture in some contexts, the synthesized and studied ZLc-002 is derived from D-valine, indicating a specific stereoisomer.
Table 1: Chemical Properties of ZLc-002
| Property | Value |
| Full Chemical Name | N-(2-carbomethoxyacetyl)-D-valine methyl ester |
| Molecular Formula | C10H17NO5 |
| Molecular Weight | 231.25 g/mol |
| Solubility | Soluble in DMSO (46 mg/mL)[1] |
| Related Enantiomer | (S)-ZLc002 |
Mechanism of Action: Targeting the nNOS-Capon Interaction
ZLc-002 is characterized as a selective inhibitor of the interaction between neuronal nitric oxide synthase (nNOS) and Capon (also known as NOS1AP). This interaction is implicated in various neurological processes and diseases.
Interestingly, studies have revealed a nuanced mechanism of action. While ZLc-002 effectively disrupts the nNOS-Capon interaction in intact cells, it has been observed to be ineffective in cell-free biochemical binding assays. This suggests an indirect mode of action or the requirement of a cellular environment for its activity. Further research has shown that the active metabolite of ZLc-002, ZLc-002-1 (N-(2-carboxyacetyl)-D-valine-methyl ester), can directly compete for the nNOS PDZ ligand-binding pocket with a dissociation constant (Kc) of 115 ± 29 µM.
Downstream Signaling Pathway
The disruption of the nNOS-Capon interaction by ZLc-002 initiates a cascade of downstream signaling events. The nNOS-Capon complex is known to interact with Dexras1, a Ras family small G protein. The inhibition of the nNOS-Capon interaction is believed to affect the S-nitrosylation of Dexras1, which in turn modulates the Extracellular signal-regulated kinase (ERK)-cAMP response element-binding protein (CREB)-Brain-derived neurotrophic factor (BDNF) pathway.[2][3] This pathway is crucial for neuronal plasticity, survival, and function.
Biological Activity and Therapeutic Potential
ZLc-002 has demonstrated significant biological activity in preclinical models, highlighting its therapeutic potential for a range of neurological and psychiatric disorders.
Table 2: Summary of Biological Activities of ZLc-002
| Biological Effect | Model System | Reference |
| Anxiolytic-like effects | Chronic mild stress models in mice | [4] |
| Suppression of inflammatory nociception | Formalin-induced inflammatory pain in rats | [4][5] |
| Alleviation of neuropathic pain | Paclitaxel-induced neuropathic pain in mice | [4][5] |
| Promotion of functional recovery after stroke | Mouse models of stroke | [4] |
Experimental Protocols
The investigation of ZLc-002's mechanism of action has relied on several key experimental techniques. Below are detailed methodologies for these pivotal experiments.
Synthesis of this compound
The synthesis of ZLc-002 involves the condensation of D-valine methyl ester hydrochloride with methyl malonyl chloride. The reaction is carried out in dichloromethane (CH2Cl2) in the presence of N-methylmorpholine at a low temperature (-15°C). The product is then extracted and purified.
Co-Immunoprecipitation (Co-IP) Assay
This assay is used to determine if two proteins interact in the complex environment of a cell lysate.
Methodology:
-
Cell Lysis: Cells expressing the proteins of interest (nNOS and Capon) are lysed using a gentle lysis buffer to maintain protein-protein interactions.
-
Antibody Incubation: A primary antibody specific to one of the proteins (the "bait," e.g., nNOS) is added to the cell lysate and incubated to allow the antibody to bind to its target.
-
Immunoprecipitation: Protein A/G beads are added to the lysate. These beads bind to the antibody, forming a larger complex.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody against the second protein (the "prey," e.g., Capon) to detect its presence. The presence of the prey protein indicates an interaction with the bait protein.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay used to study biomolecular interactions in a microplate format.
Methodology:
-
Bead Conjugation: Two types of beads, Donor and Acceptor beads, are used. One protein of interest (e.g., nNOS) is conjugated to the Donor beads, and the other protein (e.g., Capon) is conjugated to the Acceptor beads.
-
Interaction: In the presence of an interaction between the two proteins, the Donor and Acceptor beads are brought into close proximity.
-
Signal Generation: Upon excitation with a laser at 680 nm, the Donor bead converts ambient oxygen to singlet oxygen. If an Acceptor bead is nearby, the singlet oxygen triggers a cascade of chemical reactions in the Acceptor bead, leading to the emission of light at 520-620 nm.
-
Inhibition: In the presence of an inhibitor like ZLc-002, the protein-protein interaction is disrupted, preventing the beads from coming into proximity and resulting in a decrease in the light signal.
Pharmacokinetics
To date, there is a lack of publicly available data on the pharmacokinetics and metabolism of this compound. Further research is required to characterize its absorption, distribution, metabolism, and excretion (ADME) profile, which will be crucial for its development as a therapeutic agent.
Conclusion
This compound is a promising small molecule inhibitor of the nNOS-Capon interaction with demonstrated efficacy in preclinical models of anxiety, pain, and stroke. Its unique mechanism of action, involving the modulation of the Dexras1-ERK-CREB-BDNF signaling pathway, presents a novel therapeutic strategy for various neurological disorders. Further investigation into its pharmacokinetic properties and continued exploration of its therapeutic applications are warranted.
References
- 1. N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine Methyl Ester | C15H25N3O3S | CID 10520283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Physiological Function of nNOS-Associated CAPON Proteins and the Roles of CAPON in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolism of SK&F 86002 in male and female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
In-Vitro Characterization of (Rac)-ZLc-002: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-ZLc-002 has emerged as a significant small-molecule inhibitor targeting the protein-protein interaction between neuronal nitric oxide synthase (nNOS) and its adaptor protein, C-terminal PDZ ligand of nNOS (Capon). This interaction is a critical node in signaling pathways implicated in various neurological and psychiatric disorders. In-vitro studies have been instrumental in elucidating the mechanism of action and pharmacological profile of this compound. This technical guide provides a comprehensive overview of the in-vitro characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows. The information compiled herein is intended to serve as a valuable resource for researchers engaged in the study of nNOS-Capon signaling and the development of novel therapeutics targeting this pathway.
Introduction
Neuronal nitric oxide synthase (nNOS) is a key enzyme responsible for the production of nitric oxide (NO), a versatile signaling molecule in the central nervous system. The spatial and temporal regulation of nNOS activity is crucial for normal neuronal function and is mediated, in part, by its interaction with various scaffolding and adaptor proteins. One such critical interaction is with Capon (NOS1AP), which links nNOS to downstream signaling cascades. Dysregulation of the nNOS-Capon interaction has been implicated in the pathophysiology of inflammatory and neuropathic pain, as well as anxiety disorders.
This compound is a novel small molecule designed to disrupt the nNOS-Capon protein-protein interaction. Its characterization is pivotal for understanding its therapeutic potential. This document details the in-vitro evaluation of this compound, focusing on its ability to modulate the nNOS-Capon interaction and its effects in cellular models.
Quantitative Data Summary
The in-vitro activity of this compound has been quantified through various assays. The following tables summarize the key findings from published studies.
| Assay Type | Cell/System | Method | Measured Effect of this compound | Reference |
| Protein-Protein Interaction | ||||
| nNOS-Capon Interaction | Cultured Hippocampal Neurons | Co-Immunoprecipitation | Inhibition of nNOS-Capon interaction at 1 µM (24 h treatment). | [1] |
| nNOS-Capon Interaction | Primary Cultured Cortical Neurons | Co-Immunoprecipitation | Reduction of co-immunoprecipitation of NOS1AP with nNOS at 10 µM. | [2] |
| nNOS-Capon Binding | Cell-free | AlphaScreen Assay | No direct disruption of nNOS–NOS1AP protein–protein interactions. | [2] |
| Cellular Effects | ||||
| Synaptogenesis | Cultured Hippocampal Neurons | Immunocytochemistry | Promotion of synaptogenesis in chronic stress models. | |
| Synergistic Activity | ||||
| Tumor Cell Viability | 4T1 (Breast Cancer) Cells | Cell Viability Assay | Synergistic reduction in viability with Paclitaxel. | |
| Tumor Cell Viability | HeyA8 (Ovarian Cancer) Cells | Cell Viability Assay | Synergistic reduction in viability with Paclitaxel. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides protocols for the key in-vitro experiments used to characterize this compound.
Cell Culture
-
Primary Hippocampal and Cortical Neuron Culture:
-
Hippocampi or cortices were dissected from embryonic day 18 (E18) ICR mice.
-
Tissues were dissociated by enzymatic digestion with trypsin and mechanical trituration.
-
Cells were plated on poly-L-lysine-coated culture dishes or coverslips.
-
Neurons were maintained in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Co-Immunoprecipitation (Co-IP)
-
Objective: To assess the effect of this compound on the interaction between nNOS and Capon in a cellular context.
-
Protocol:
-
Cultured neurons were treated with this compound (e.g., 1 µM or 10 µM) or vehicle for the specified duration (e.g., 24 hours).
-
Cells were lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Cell lysates were pre-cleared with protein A/G-agarose beads.
-
An antibody specific for nNOS was added to the lysate and incubated to form an antibody-antigen complex.
-
Protein A/G-agarose beads were added to precipitate the antibody-antigen complex.
-
The beads were washed multiple times to remove non-specifically bound proteins.
-
The immunoprecipitated proteins were eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Eluted proteins were resolved by SDS-PAGE and transferred to a PVDF membrane.
-
Western blotting was performed using antibodies against nNOS and Capon (NOS1AP) to detect the co-precipitated proteins.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
-
Objective: To determine if this compound directly disrupts the binding between purified nNOS and Capon proteins in a cell-free system.
-
Protocol:
-
Recombinant His-tagged nNOS and GST-tagged Capon proteins were used.
-
Streptavidin-coated donor beads were incubated with a biotinylated anti-GST antibody.
-
Nickel chelate acceptor beads were incubated with the His-tagged nNOS protein.
-
The GST-tagged Capon protein was then added to the donor bead mixture.
-
This compound or vehicle was added to the reaction mixture.
-
The donor and acceptor bead mixtures were combined and incubated in the dark.
-
If nNOS and Capon interact, the donor and acceptor beads are brought into close proximity.
-
Upon excitation at 680 nm, the donor beads generate singlet oxygen, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal at 520-620 nm.
-
The signal was measured using a plate reader. A lack of signal reduction in the presence of this compound indicates no direct disruption of the protein-protein interaction.[2]
-
Immunocytochemistry for Synaptic Puncta
-
Objective: To visualize and quantify the effect of this compound on synapse formation.
-
Protocol:
-
Cultured hippocampal neurons grown on coverslips were treated with corticosterone with or without this compound (10 µM) for 3 days.
-
Neurons were fixed with 4% paraformaldehyde.
-
Cells were permeabilized with Triton X-100 and blocked with bovine serum albumin.
-
Primary antibodies against pre-synaptic (e.g., synapsin) and post-synaptic (e.g., PSD-95) markers were incubated overnight.
-
Fluorescently labeled secondary antibodies were applied for visualization.
-
Coverslips were mounted, and images were acquired using a confocal microscope.
-
The number and density of co-localized synaptic puncta were analyzed to quantify synaptogenesis.
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Zolbetuximab plus mFOLFOX6 in patients with CLDN18.2-positive, HER2-negative, untreated, locally advanced unresectable or metastatic gastric or gastro-oesophageal junction adenocarcinoma (SPOTLIGHT): a multicentre, randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and pharmacodynamics of (Rac)-ZLc-002
An in-depth guide to the pharmacokinetics and pharmacodynamics of (Rac)-ZLc-002 is not feasible as public domain information for a compound with this specific designation is unavailable. However, based on the similarity in nomenclature, this report details the available data for a closely related compound, LN002 , a novel alternative oxidase inhibitor. This technical guide synthesizes the current understanding of LN002's pharmacokinetic profile and its proposed mechanism of action for researchers, scientists, and drug development professionals.
Pharmacokinetics of LN002 in a Preclinical Rat Model
The pharmacokinetic properties of LN002 have been evaluated in rats following both intravenous and oral administration. These studies are crucial for determining the drug's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn informs dosing strategies and predicts its behavior in a biological system.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of LN002 in rat plasma are summarized in the tables below.
Table 1: Pharmacokinetic Parameters of LN002 in Rat Plasma Following a Single Intravenous (IV) Injection of 1 mg/kg.
| Parameter | Mean Value |
| AUC₀₋₂₄ ₕ (h·ng/mL) | 7024.86 |
| t₁/₂ (h) | 10.91 |
| Vd (L/kg) | 1.69 |
| Cl (L/h/kg) | 0.11 |
| AUC₀₋₂₄ ₕ: Area under the plasma concentration-time curve from 0 to 24 hours; t₁/₂: Half-life; Vd: Volume of distribution; Cl: Clearance.[1] |
Table 2: Pharmacokinetic Parameters of LN002 in Rat Plasma Following Single Oral Gavage Administration at Different Doses.
| Dose (mg/kg) | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC₀₋₂₄ ₕ (h·ng/mL) | t₁/₂ (h) | F (%) | Vd (L/kg) | Cl/F (L/h/kg) |
| 100 | 1 | 849.88 | 2280.41 | 17.96 | 0.32 | 869.21 | 39.00 |
| 200 | 1 | 4033.21 | 7498.10 | 18.83 | 0.27 | 581.54 | 25.97 |
| 400 | 1 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Tₘₐₓ: Time to reach maximum plasma concentration; Cₘₐₓ: Maximum plasma concentration; F: Bioavailability.[1] |
Experimental Protocols
The pharmacokinetic data for LN002 was obtained through a study in rats. A robust and sensitive ultra-high performance liquid chromatography (UHLC) method was developed and validated for the quantification of LN002 in biological matrices.
-
Animal Model : Male Sprague-Dawley rats were used in the study.
-
Drug Administration :
-
Intravenous : A single dose of 1 mg/kg was administered.
-
Oral : Single doses of 100, 200, and 400 mg/kg were administered via oral gavage.
-
-
Sample Collection : Blood samples were collected from the rats at predetermined time points to generate plasma concentration-time profiles. Tissue and intestinal contents were also collected to assess drug distribution.
-
Bioanalytical Method : The concentration of LN002 in plasma, tissues, and intestinal contents was determined using a validated UHLC method.
-
Data Analysis : Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data.
Caption: Workflow of the preclinical pharmacokinetic evaluation of LN002 in rats.
Pharmacodynamics and Mechanism of Action of LN002
LN002 is characterized as a potent alternative oxidase inhibitor . This enzyme is crucial for the respiratory chain of certain pathogens, including Cryptosporidium, but is absent in mammals, making it an attractive drug target.
The pharmacodynamic effect of LN002 is closely linked to its pharmacokinetic profile. Following oral administration, LN002 demonstrates extensive distribution to the main tissues of the rats, with particularly high concentrations found in the intestine and its contents.[1] This localized concentration in the gastrointestinal tract is highly advantageous for treating intestinal infections like cryptosporidiosis. The low oral bioavailability of LN002 further contributes to its favorable safety and efficacy profile for this indication, as systemic exposure is limited while the drug is concentrated at the site of action.[1]
Caption: Proposed mechanism of action of LN002 as an alternative oxidase inhibitor.
References
(Rac)-ZLc-002: A Technical Guide to Central Nervous System Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-ZLc-002 has emerged as a significant small-molecule tool for investigating the role of the neuronal nitric oxide synthase (nNOS) interaction with its adaptor protein, nitric oxide synthase 1 adaptor protein (NOS1AP), also known as CAPON. This interaction is implicated in a variety of neurological and psychiatric disorders. This compound is a pro-drug that is metabolized in vivo to its active form, ZLc-002-1, which competitively inhibits the nNOS-NOS1AP protein-protein interaction. This guide provides a comprehensive overview of the target engagement of this compound in the central nervous system, detailing its mechanism of action, quantitative binding data, and the experimental protocols used for its characterization.
Mechanism of Action
This compound is a cell-permeant pro-drug that, once inside the cell, is hydrolyzed by esterases to its active metabolite, ZLc-002-1 (N-(2-carboxyacetyl)-D-valine-methyl ester).[1][2] ZLc-002-1 is a structural analog of the C-terminus of NOS1AP and acts as a competitive inhibitor of the nNOS PDZ domain.[1][2] By binding to the nNOS PDZ domain, ZLc-002-1 prevents the interaction between nNOS and NOS1AP.[1][2] This disruption has been shown to modulate downstream signaling pathways and produce therapeutic-like effects in animal models of anxiety and stroke.[3][4] It is important to note that this compound itself does not appear to disrupt the nNOS-NOS1AP interaction in cell-free assays, highlighting its nature as a pro-drug that requires intracellular activation.[5]
Quantitative Data
The following tables summarize the available quantitative data for the active metabolite of this compound, ZLc-002-1, and the effective concentrations of the parent compound used in various assays.
Table 1: In Vitro Binding Affinity of ZLc-002-1
| Compound | Assay Type | Ligand | Target | Kc (µM) |
| ZLc-002-1 | Fluorescence Polarization Competition Assay | F-GDLV | nNOS PDZ domain | 115 ± 29 |
Kc represents the dissociation constant of the competitor, ZLc-002-1.[1][2]
Table 2: Effective Concentrations of this compound in Cellular and In Vivo Assays
| Assay Type | System | Concentration/Dose | Observed Effect |
| Co-immunoprecipitation | Cultured Cortical Neurons | 10 µM | Reduction of nNOS-NOS1AP co-immunoprecipitation[5] |
| Co-immunoprecipitation | HEK293T cells | 10 µM | Disruption of nNOS-NOS1AP co-immunoprecipitation[5] |
| In Vivo Anxiety Model | Adult Mice | 40 or 80 mg/kg/day (i.p.) | Anxiolytic-like effects and disruption of hippocampal nNOS-NOS1AP interaction[3] |
| In Vivo Anxiety Model | Adult Mice | 40 mg/kg/day (i.v.) | Anxiolytic-like effects[3] |
| In Vivo Stroke Model | Mice | Systemic injection | Reversal of motor function impairment[6] |
Signaling Pathway
The interaction between nNOS and NOS1AP is a key regulatory node in neuronal signaling. The disruption of this interaction by ZLc-002-1 has been shown to impact downstream pathways, including the Dexras1-ERK signaling cascade, which is implicated in anxiety-related behaviors.[2]
Caption: Mechanism of action of this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the target engagement of this compound.
Co-Immunoprecipitation (Co-IP)
Objective: To demonstrate the disruption of the nNOS-NOS1AP interaction by this compound in a cellular context.
Methodology:
-
Cell Culture: Primary cortical neurons or HEK293T cells are cultured under standard conditions. HEK293T cells are co-transfected with expression vectors for full-length nNOS and NOS1AP.
-
Treatment: Cells are treated with this compound (typically 10 µM) or a vehicle control for a specified duration (e.g., 3 days for cultured neurons).[2]
-
Cell Lysis: Cells are harvested and lysed in a suitable buffer containing protease and phosphatase inhibitors to preserve protein integrity and interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody against nNOS, which is coupled to protein A/G magnetic beads. This step pulls down nNOS and any interacting proteins.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both nNOS and NOS1AP to detect the co-immunoprecipitation of NOS1AP with nNOS. A reduction in the amount of co-immunoprecipitated NOS1AP in the this compound-treated samples compared to the vehicle control indicates disruption of the interaction.
Caption: Co-immunoprecipitation workflow.
Fluorescence Polarization (FP) Competition Assay
Objective: To determine the binding affinity (Kc) of the active metabolite, ZLc-002-1, for the nNOS PDZ domain.
Methodology:
-
Reagents:
-
Purified recombinant nNOS PDZ domain (e.g., nNOS[1–155]).
-
A fluorescently labeled peptide ligand that binds to the nNOS PDZ pocket (e.g., fluorescein-RRRRWGDLV, termed 'F-GDLV').
-
The competitor molecule, ZLc-002-1.
-
-
Assay Principle: The FP of the fluorescent ligand is high when it is bound to the larger nNOS protein and low when it is free in solution. A competitor that displaces the fluorescent ligand will cause a decrease in the FP signal.
-
Procedure:
-
A constant concentration of the nNOS PDZ domain and the fluorescent ligand are incubated together to allow for binding.
-
Increasing concentrations of ZLc-002-1 are added to the mixture.
-
The fluorescence polarization is measured at each concentration of the competitor.
-
-
Data Analysis: The data is plotted as FP signal versus the logarithm of the competitor concentration. The resulting sigmoidal curve is fitted to a suitable model to calculate the IC50, from which the Kc can be derived.
Caption: Fluorescence polarization assay principle.
In Vivo Target Engagement in Animal Models
Objective: To assess the ability of systemically administered this compound to disrupt the nNOS-NOS1AP interaction in the CNS and elicit a behavioral response.
Methodology:
-
Animal Model: Adult mice are used. For anxiety studies, chronic stress models may be employed.
-
Drug Administration: this compound is administered systemically, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection, at doses ranging from 10 to 80 mg/kg/day for a specified number of days.[3]
-
Behavioral Testing: A battery of behavioral tests is used to assess anxiety-like behavior (e.g., elevated plus maze, open field test) or motor function in the case of stroke models.
-
Tissue Collection and Analysis: Following the behavioral testing, brain tissue (specifically the hippocampus for anxiety studies) is collected.
-
Biochemical Analysis: Co-immunoprecipitation followed by Western blotting is performed on the brain tissue lysates to quantify the extent of the nNOS-NOS1AP interaction, as described in the Co-IP protocol above. A reduction in this interaction in the drug-treated group compared to the vehicle-treated group provides direct evidence of target engagement in the CNS.
Conclusion
This compound serves as a valuable pharmacological tool for studying the consequences of disrupting the nNOS-NOS1AP interaction within the central nervous system. Its characterization through in vitro and in vivo studies has demonstrated its ability to engage its target in the brain and produce significant physiological effects. The data and protocols outlined in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting this protein-protein interaction. Future studies focusing on detailed pharmacokinetic and pharmacodynamic modeling will be crucial for the clinical translation of this promising therapeutic strategy.
References
- 1. Efficient Binding of the NOS1AP C-Terminus to the nNOS PDZ Pocket Requires the Concerted Action of the PDZ Ligand Motif, the Internal ExF Site and Structural Integrity of an Independent Element - PMC [pmc.ncbi.nlm.nih.gov]
- 2. obiosh.com [obiosh.com]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. theinterstellarplan.com [theinterstellarplan.com]
- 6. mdpi.com [mdpi.com]
A Deep Dive into nNOS-Capon Inhibitors: A New Frontier in Anxiety Research
For Researchers, Scientists, and Drug Development Professionals
The intricate neurobiology of anxiety disorders presents a significant challenge for the development of novel and effective therapeutics. Recent research has illuminated a promising new target: the protein-protein interaction between neuronal nitric oxide synthase (nNOS) and its adaptor protein, the C-terminal PDZ ligand of nNOS (Capon). This in-depth technical guide explores the burgeoning field of nNOS-Capon inhibitors, summarizing the critical data, experimental methodologies, and underlying signaling pathways that position this interaction as a key area for anxiolytic drug discovery.
The nNOS-Capon Interaction: A Pivotal Hub in Anxiety Neuropathology
Neuronal nitric oxide synthase is a key enzyme in the production of nitric oxide (NO), a gaseous signaling molecule with diverse roles in the central nervous system. Capon acts as a scaffold protein, binding to the PDZ domain of nNOS and influencing its localization and activity. Studies have demonstrated that increased coupling of nNOS and Capon in brain regions like the hippocampus is associated with anxiogenic (anxiety-promoting) behaviors.[1][2] Conversely, the disruption of this interaction has been shown to produce potent anxiolytic (anxiety-reducing) effects, paving the way for the development of a novel class of therapeutic agents.[1][2]
Key nNOS-Capon Inhibitors and Their Anxiolytic Efficacy
Two main classes of nNOS-Capon inhibitors have emerged from preclinical research: a small molecule inhibitor, ZLc-002, and a peptide-based inhibitor, Tat-CAPON12C.[1][3] Both have demonstrated significant promise in reversing anxiety-like behaviors in rodent models.
Quantitative Efficacy of nNOS-Capon Inhibitors
The anxiolytic effects of ZLc-002 and Tat-CAPON12C have been quantified in various behavioral paradigms. The following tables summarize the key findings from studies utilizing chronic mild stress (CMS) and chronic corticosterone (CORT) exposure to induce anxiety-like states in mice.
Table 1: Anxiolytic Effects of ZLc-002 in a Chronic Mild Stress (CMS) Mouse Model
| Behavioral Test | Metric | CMS + Vehicle | CMS + ZLc-002 (40 mg/kg, i.v.) | p-value |
| Elevated Plus Maze (EPM) | % Time in Open Arms | ~15% | ~35% | <0.05 |
| % Entries into Open Arms | ~20% | ~40% | <0.05 | |
| Open Field (OF) | Time in Center (s) | ~20 s | ~45 s | <0.05 |
| Entries into Center | ~15 | ~30 | <0.05 | |
| Novelty-Suppressed Feeding (NSF) | Latency to Feed (s) | ~250 s | ~120 s | <0.05 |
| Light-Dark Box (LD) | Time in Light Box (s) | ~100 s | ~180 s | <0.05 |
Data are approximated from graphical representations in Zhu et al., 2020 and are intended for comparative purposes.[3]
Table 2: Anxiolytic Effects of Tat-CAPON12C in a Chronic Corticosterone (CORT) Mouse Model
| Behavioral Test | Metric | CORT + Vehicle | CORT + Tat-CAPON12C | p-value |
| Elevated Plus Maze (EPM) | % Time in Open Arms | ~18% | ~38% | <0.05 |
| % Entries into Open Arms | ~22% | ~42% | <0.05 | |
| Open Field (OF) | Time in Center (s) | ~25 s | ~50 s | <0.05 |
| Entries into Center | ~18 | ~35 | <0.05 | |
| Novelty-Suppressed Feeding (NSF) | Latency to Feed (s) | ~240 s | ~130 s | <0.05 |
| Light-Dark Box (LD) | Time in Light Box (s) | ~110 s | ~190 s | <0.05 |
Data are approximated from graphical representations in Zhu et al., 2020 and are intended for comparative purposes.[3]
Underlying Signaling Pathways
The anxiolytic effects of disrupting the nNOS-Capon interaction are mediated by distinct downstream signaling cascades. Two key pathways have been identified: the Dexras1-ERK pathway and the CREB-BDNF pathway.
The nNOS-Capon-Dexras1-ERK Signaling Pathway
The interaction between nNOS and Capon facilitates the S-nitrosylation of Dexras1, a Ras family small G protein.[1][4] This post-translational modification inhibits the phosphorylation of extracellular signal-regulated kinase (ERK), a key molecule in synaptic plasticity.[1][4] By disrupting the nNOS-Capon complex, inhibitors prevent the S-nitrosylation of Dexras1, leading to increased ERK phosphorylation and subsequent anxiolytic effects.
References
- 1. nNOS‐CAPON blockers produce anxiolytic effects by promoting synaptogenesis in chronic stress‐induced animal models of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. obiosh.com [obiosh.com]
- 3. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of (Rac)-ZLc-002
Introduction
(Rac)-ZLc-002, the racemic form of N-(2-carbomethoxyacetyl)-valine methyl ester, is a notable inhibitor of the interaction between neuronal nitric oxide synthase (nNOS) and its C-terminal PDZ ligand (CAPON). This interaction is implicated in various neurological processes, and its disruption has been shown to produce anxiolytic-like effects. As such, this compound serves as a valuable research tool for studying the nNOS-CAPON pathway and as a potential lead compound in the development of novel therapeutics for anxiety disorders and other neurological conditions.
The following protocols provide a detailed methodology for the synthesis and purification of this compound, intended for use by researchers, scientists, and professionals in the field of drug development.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through the condensation of (DL)-valine methyl ester hydrochloride with methyl malonyl chloride.[1] The use of (DL)-valine methyl ester hydrochloride as the starting material will result in the desired racemic mixture.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| (DL)-Valine methyl ester hydrochloride | 167.64 | 1.50 g | 9.0 |
| Dichloromethane (CH2Cl2), anhydrous | 84.93 | 35 mL | - |
| N-methylmorpholine | 101.15 | 2 mL | 18.45 |
| Methyl malonyl chloride | 136.53 | 1 mL | 9.45 |
| Ethyl acetate (EtOAc) | 88.11 | 200 mL (for extraction) | - |
| Water (H2O) | 18.02 | 8 mL | - |
| Anhydrous sodium sulfate (Na2SO4) | 142.04 | As needed | - |
Reaction Conditions:
| Parameter | Value |
| Reaction Temperature | -15 °C to Room Temperature |
| Reaction Time | 12 hours |
| Atmosphere | Anhydrous |
Procedure:
-
To a solution of (DL)-valine methyl ester hydrochloride (1.50 g, 9 mmol) in anhydrous dichloromethane (35 mL), add N-methylmorpholine (2 mL, 18.45 mmol) dropwise at -15°C.[1]
-
Stir the resulting mixture for 30 minutes at -15°C.
-
To this reaction mixture, add methyl malonyl chloride (1 mL, 9.45 mmol) while maintaining the temperature at -15°C.[1]
-
Allow the reaction to gradually warm to room temperature and continue stirring for 12 hours.[1]
-
Remove the solvent under reduced pressure (in vacuo).[1]
-
Dilute the residue with water (8 mL) and transfer the solution to a 250 mL separatory funnel.[1] Caution: this compound is water-soluble; adding excess water can complicate extraction and lead to lower yields.[1]
Purification of this compound
Procedure:
-
Extract the aqueous solution with ethyl acetate (4 x 50 mL).[1]
-
Combine the organic phases.
-
Dry the combined organic phase over anhydrous sodium sulfate.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Further purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizations
Synthesis Workflow of this compound
Caption: A step-by-step workflow for the synthesis and purification of this compound.
References
Application Notes and Protocols for EED-Targeting PROTACs in Cell-Based Assays
A Note on (Rac)-ZLc-002: Initial research indicates that this compound is an inhibitor of the neuronal nitric oxide synthase (nNOS) interaction with nitric oxide synthase 1 adaptor protein (NOS1AP) and is used to suppress inflammatory and neuropathic pain.[1][2] There is currently no available scientific literature identifying this compound as a PROTAC (Proteolysis-Targeting Chimera) targeting EED (Embryonic Ectoderm Development). The following application notes and protocols are based on well-characterized EED-targeting PROTACs, such as UNC6852 and others, which are designed to induce the degradation of the PRC2 complex.
Introduction to EED-Targeting PROTACs
The Polycomb Repressive Complex 2 (PRC2) is a crucial epigenetic regulator responsible for methylating histone H3 on lysine 27 (H3K27), a mark associated with transcriptional repression.[3][4][5] The core components of the PRC2 complex are EZH2 (the catalytic subunit), SUZ12, and EED.[4] EED plays a vital role by binding to the H3K27me3 mark, which allosterically activates EZH2 and propagates the repressive signal.[5] Dysregulation of the PRC2 complex is implicated in various cancers, making it an attractive therapeutic target.[4][6]
EED-targeting PROTACs are heterobifunctional molecules designed to eliminate the PRC2 complex. These molecules consist of a ligand that binds to EED, a linker, and a ligand that recruits an E3 ubiquitin ligase (commonly Von Hippel-Lindau (VHL) or Cereblon (CRBN)).[7][8][9] By bringing the E3 ligase into proximity with EED, the PROTAC induces the ubiquitination and subsequent proteasomal degradation of not only EED but also the other core components of the PRC2 complex, EZH2 and SUZ12.[10][11][12] This leads to a reduction in global H3K27me3 levels and can inhibit the proliferation of PRC2-dependent cancer cells.[10][11]
Signaling Pathway and Mechanism of Action
Below are diagrams illustrating the PRC2 signaling pathway and the general mechanism of action for an EED-targeting PROTAC.
Quantitative Data for EED-Targeting PROTACs
The following table summarizes key quantitative data for well-characterized EED-targeting PROTACs from published studies.
| Compound Name | Target(s) | E3 Ligase | Assay Type | Cell Line | Value | Reference(s) |
| UNC6852 | EED, EZH2, SUZ12 | VHL | Degradation (DC50) | HeLa | EED: 0.79 µM | |
| Degradation (DC50) | B-cell Line | EED: 0.31 µM | ||||
| Degradation (DC50) | B-cell Line | EZH2: 0.67 µM | ||||
| Degradation (DC50) | B-cell Line | SUZ12: 0.59 µM | ||||
| Binding Affinity (IC50) | Cell-free | EED: 247 nM | [11][13] | |||
| PROTAC EED degrader-1 | EED, EZH2, SUZ12 | VHL | Proliferation (GI50) | Karpas422 | 0.045 µM (14 days) | [14] |
| Binding Affinity (pKD) | Cell-free | 9.02 | [14] | |||
| PRC2 Inhibition (pIC50) | Cell-free | 8.17 | [14] | |||
| PROTAC EED degrader-2 | EED, EZH2, SUZ12 | VHL | Proliferation (GI50) | Karpas422 | 0.057 µM (14 days) | [15] |
| Binding Affinity (pKD) | Cell-free | 9.27 | [15] | |||
| PRC2 Inhibition (pIC50) | Cell-free | 8.11 | [15] |
Experimental Protocols
Here are detailed protocols for key cell-based assays to evaluate the activity of EED-targeting PROTACs.
Protocol 1: Cell Viability/Proliferation Assay
This assay determines the effect of the EED-targeting PROTAC on cell growth and viability. A common method is the use of tetrazolium salt-based assays (e.g., MTT, MTS, or WST/CCK-8) which measure mitochondrial metabolic activity as an indicator of viable cells.
Materials:
-
Cancer cell line of interest (e.g., Karpas422, a DLBCL cell line with an EZH2 activating mutation)[14][15]
-
Complete cell culture medium
-
96-well clear flat-bottom cell culture plates
-
EED-targeting PROTAC stock solution (e.g., in DMSO)
-
Cell Viability Reagent (e.g., Cell Counting Kit-8 (CCK-8) or MTS reagent)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the EED-targeting PROTAC in complete medium. A typical concentration range might be 0.01 nM to 100 µM.[14][15]
-
Include a vehicle control (e.g., DMSO at the highest concentration used for the PROTAC).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different PROTAC concentrations.
-
-
Incubation:
-
Viability Measurement:
-
Add 10 µL of CCK-8 or 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of the PROTAC concentration and use a non-linear regression model to calculate the half-maximal growth inhibition (GI50) or half-maximal inhibitory concentration (IC50).
-
Protocol 2: Western Blotting for Protein Degradation
Western blotting is the standard method to directly measure the degradation of target proteins.[16] This protocol allows for the quantification of EED, EZH2, SUZ12, and the downstream epigenetic mark H3K27me3.
Materials:
-
Cancer cell line of interest (e.g., HeLa, Karpas422)[15][17]
-
6-well or 12-well cell culture plates
-
EED-targeting PROTAC stock solution
-
Proteasome inhibitor (e.g., MG132, as a control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EED, anti-EZH2, anti-SUZ12, anti-H3K27me3, anti-Total Histone H3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the EED-targeting PROTAC. This can be done as:
-
Include a vehicle control (DMSO) and a positive control for proteasome inhibition (co-treatment with the PROTAC and MG132) to confirm the degradation is proteasome-dependent.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer on ice.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate proteins by size using SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the desired primary antibody overnight at 4°C. You will need to run separate blots or cut the membrane to probe for different proteins of varying molecular weights.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the loading control band.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control to determine the degradation concentration 50 (DC50) and maximum degradation (Dmax).
-
References
- 1. This compound - Ace Therapeutics [acetherapeutics.com]
- 2. This compound|Cas# [glpbio.cn]
- 3. Molecular mechanisms directing PRC2 recruitment and H3K27 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRC2 - Wikipedia [en.wikipedia.org]
- 5. Structure of the PRC2 complex and application to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRC2, Chromatin Regulation, and Human Disease: Insights From Molecular Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Untitled Document [arxiv.org]
- 10. invivochem.com [invivochem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-vivo Administration of a Novel Rac Inhibitor, (Rac)-ZLc-002, in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding the specific compound "(Rac)-ZLc-002" is not available in the public domain as of November 2025. The following application notes and protocols are presented as a representative template for a novel Rac inhibitor, based on established methodologies for in-vivo studies in rodent models and the known signaling pathways of Rac GTPases.
Introduction
This compound is a novel, potent, and selective inhibitor of Rac GTPases. Rac proteins are key regulators of numerous cellular processes, including cytoskeletal dynamics, cell proliferation, and survival signaling.[1][2] Dysregulation of Rac signaling is implicated in various pathologies, including cancer and inflammatory diseases. These application notes provide a comprehensive overview of the in-vivo administration of this compound in rodent models, including detailed experimental protocols and data presentation guidelines.
Quantitative Data Summary
The following tables exemplify how to structure quantitative data from in-vivo studies of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intraperitoneal (IP) Administration | Oral (PO) Administration |
| Dose (mg/kg) | 10 | 20 |
| Cmax (ng/mL) | Data | Data |
| Tmax (h) | Data | Data |
| AUC₀-t (ng·h/mL) | Data | Data |
| AUC₀-∞ (ng·h/mL) | Data | Data |
| t½ (h) | Data | Data |
| Bioavailability (%) | N/A | Data |
Table 2: Tumor Growth Inhibition in a Xenograft Mouse Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) at Day 21 | Percent Inhibition (%) |
| Vehicle Control | - | IP | Data | 0 |
| This compound | 10 | IP | Data | Data |
| This compound | 25 | IP | Data | Data |
| Positive Control (e.g., EHop-016) | 25 | IP | Data | Data |
Signaling Pathways
This compound is hypothesized to inhibit downstream signaling pathways regulated by Rac GTPases. Key pathways include the p21-activated kinase (PAK)/MAPK cascade and the PI3K/Akt survival pathway.
Caption: Proposed mechanism of this compound action on Rac signaling pathways.
Experimental Protocols
The following are detailed protocols for the in-vivo administration and evaluation of this compound in rodent models.
Animal Models
-
Species: Mice (e.g., C57BL/6, BALB/c nude) or rats (e.g., Sprague-Dawley).
-
Age: 6-8 weeks at the start of the study.[3]
-
Housing: Animals should be housed in accordance with the "Guide for the Care and Use of Laboratory Animals."[3] Acclimatize animals for at least 5 days before the experiment.[3]
Formulation and Administration of this compound
-
Formulation: this compound should be dissolved in a suitable vehicle (e.g., DMSO:saline (2:8, v/v)).[4] The final concentration should be prepared to administer the desired dose in a volume of 10 mL/kg for mice and 5 mL/kg for rats.
-
Administration Routes:
-
Intraperitoneal (IP): Administer the formulation using a 25-27 gauge needle.
-
Oral Gavage (PO): Administer using a ball-tipped gavage needle.
-
Pharmacokinetic Study
This protocol is designed to determine the pharmacokinetic profile of this compound.
Caption: Workflow for a rodent pharmacokinetic study.
Protocol:
-
Administer a single dose of this compound to a cohort of mice or rats.[4][5]
-
Collect blood samples (approximately 100 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, and 48 hours) via tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA).[4][6]
-
Centrifuge the blood samples to separate plasma.[6]
-
Prepare plasma samples for analysis, typically by protein precipitation with acetonitrile.
-
Quantify the concentration of this compound in the plasma samples using a validated UPLC-MS/MS method.[5][7][8]
-
Calculate pharmacokinetic parameters using non-compartmental analysis software.[5]
Efficacy Study in a Xenograft Model
This protocol outlines a typical efficacy study in an immunodeficient mouse model bearing human tumor xenografts.
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells in 100 µL of Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., vehicle control, this compound at different doses, positive control).
-
Dosing: Administer the assigned treatment according to the predetermined schedule (e.g., once daily, 5 days a week) via the chosen route (e.g., IP or PO).
-
Monitoring: Monitor animal health and body weight throughout the study.
-
Endpoint: The study is typically terminated when tumors in the control group reach a specific size or at a predetermined time point. Euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Data Analysis and Interpretation
-
Pharmacokinetic Data: Analyze plasma concentration-time data to determine key parameters such as Cmax, Tmax, AUC, and t½.
-
Efficacy Data: Compare the mean tumor volumes and tumor weights between the treatment groups and the vehicle control group. Calculate the percent tumor growth inhibition (%TGI). Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed to determine the significance of the observed effects.
-
Toxicity Assessment: Evaluate toxicity based on changes in body weight, clinical signs of distress, and any observed pathologies at necropsy.
These application notes and protocols provide a framework for the in-vivo evaluation of this compound or other novel Rac inhibitors in rodent models. Adherence to these guidelines will facilitate the generation of robust and reproducible data for preclinical drug development.
References
- 1. Rac GTPases play critical roles in early T-cell development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Rac GTPase signaling and downstream prosurvival Bcl-2 proteins as combination targeted therapy in MLL-AF9 leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Rac inhibitor EHop-016 in mice by ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, absorption, distribution, metabolism and excretion of the MEK inhibitor zapnometinib in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics in rats and tissue distribution in mouse of berberrubine by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics in rats and tissue distribution in mouse of magnoflorine by ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-ZLc-002 in Synaptic Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
(Rac)-ZLc-002 , also referred to as ZLc-002, is a selective, small-molecule inhibitor of the interaction between neuronal nitric oxide synthase (nNOS) and its carboxy-terminal PDZ ligand (CAPON). Emerging research has highlighted its potential as a valuable tool for investigating the molecular mechanisms of synaptic plasticity. By disrupting the nNOS-CAPON complex, ZLc-002 promotes synaptogenesis and dendritic remodeling, offering a novel avenue for studying and potentially treating neurological and psychiatric disorders characterized by synaptic dysfunction.
These application notes provide an overview of ZLc-002, its mechanism of action, and detailed protocols for its use in studying synaptic plasticity.
Mechanism of Action
ZLc-002 functions by uncoupling the interaction between nNOS and CAPON. This disruption is significant because the nNOS-CAPON complex is involved in signaling pathways that can impair structural plasticity. By blocking this interaction, ZLc-002 activates the cAMP response element-binding protein (CREB)-brain-derived neurotrophic factor (BDNF) signaling pathway.[1] This pathway is a critical regulator of synaptic plasticity, promoting the growth of new synapses (synaptogenesis) and the structural modification of dendrites (dendritic remodeling).[1]
It is important to note that ZLc-002 is a prodrug. In vivo, it is metabolized to its active form, ZLc-002-1 (N-2-carboxylacetyl-d-valine methyl ester), which is responsible for blocking the nNOS-CAPON interaction.
Data Presentation
In Vivo Efficacy of ZLc-002 in Animal Models
| Animal Model | Administration Route | Dosage | Duration | Observed Effects | Reference |
| Chronic Mild Stress (CMS) Mice | Intravenous (i.v.) | 40 mg/kg/day | 7 days | Reversed anxiety-related behaviors | [1] |
| Corticosterone (CORT)-treated Mice | Intra-hippocampal injection | 10 µM (1 µL) | 7 days | Reversed anxiety-related behaviors | [1] |
| Transient Middle Cerebral Artery Occlusion (tMCAO) Mice | Intraperitoneal (i.p.) | 30 mg/kg/day | 4-10 days post-stroke, daily until day 46 | Improved motor function | [1] |
| Adult Mice (Anxiety Model) | Intraperitoneal (i.p.) | 40 or 80 mg/kg/day | 14 days | Produced anxiolytic-like effects | |
| Adult Mice (Anxiety Model) | Intravenous (i.v.) | 10, 20, or 40 mg/kg/day | 7 days | Produced anxiolytic-like effects | |
| Adult Mice (Anxiety Model) | Intra-hippocampal microinjection | - | 3 days | Produced significant anxiolytic-like effects |
In Vitro Efficacy of ZLc-002
| Cell Type | Concentration | Incubation Time | Observed Effects | Reference |
| Cultured Hippocampal Neurons (ICR mice) | 1 µM | 24 hours | Inhibited nNOS-CAPON interaction | [1] |
Experimental Protocols
In Vivo Administration of ZLc-002 in Mice
This protocol describes the systemic administration of ZLc-002 to study its effects on synaptic plasticity and behavior in mouse models.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, DMSO, or as specified by the manufacturer)
-
Syringes and needles for the appropriate route of administration (i.p. or i.v.)
-
Animal balance
-
Mouse restraints (if necessary)
Procedure:
-
Preparation of ZLc-002 Solution:
-
Accurately weigh the required amount of ZLc-002.
-
Dissolve ZLc-002 in the appropriate vehicle to achieve the desired final concentration for injection. Ensure the solution is homogenous. The solubility of ZLc-002 should be confirmed with the supplier.
-
-
Animal Dosing:
-
Weigh each mouse to determine the precise volume of the ZLc-002 solution to be administered.
-
For intraperitoneal (i.p.) injection, gently restrain the mouse and inject the solution into the peritoneal cavity.
-
For intravenous (i.v.) injection, proper training and technique are required, often involving injection into the tail vein.
-
-
Treatment Schedule:
-
Administer ZLc-002 according to the experimental design (e.g., once daily for 7, 14, or more days).
-
A control group receiving only the vehicle should be included in all experiments.
-
-
Behavioral and Post-Mortem Analysis:
-
Following the treatment period, conduct behavioral tests to assess synaptic plasticity-related functions (e.g., learning and memory, anxiety-like behaviors).
-
At the end of the experiment, euthanize the animals and collect brain tissue for further analysis (e.g., Western blot, immunohistochemistry, Golgi staining).
-
Co-Immunoprecipitation (Co-IP) to Verify nNOS-CAPON Disruption
This protocol is used to confirm that ZLc-002 disrupts the interaction between nNOS and CAPON in brain tissue lysates.
Materials:
-
Brain tissue (e.g., hippocampus) from ZLc-002-treated and control animals
-
Co-IP lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against nNOS or CAPON for immunoprecipitation
-
Antibody against the other protein (CAPON or nNOS, respectively) for Western blotting
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Standard Western blotting reagents and equipment
Procedure:
-
Lysate Preparation:
-
Homogenize the brain tissue in ice-cold Co-IP lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate). Determine the protein concentration using a standard assay (e.g., BCA).
-
-
Immunoprecipitation:
-
Incubate a sufficient amount of protein lysate (e.g., 500 µg - 1 mg) with the primary antibody (e.g., anti-nNOS) overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by adding elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with the antibody against the interacting protein (e.g., anti-CAPON).
-
Develop the blot to visualize the bands. A reduced band intensity for the co-immunoprecipitated protein in the ZLc-002-treated samples compared to the control samples indicates a disruption of the protein-protein interaction.
-
Golgi-Cox Staining for Dendritic Morphology Analysis
This protocol allows for the visualization and quantification of changes in dendritic branching and spine density in neurons from ZLc-002-treated animals.
Materials:
-
Brain tissue from ZLc-002-treated and control animals
-
Golgi-Cox solution (containing potassium dichromate, mercuric chloride, and potassium chromate)
-
Cryoprotectant solution (e.g., sucrose solution)
-
Ammonium hydroxide
-
Kodak Fixer for Film
-
Dehydrating solutions (increasing concentrations of ethanol)
-
Xylene or other clearing agents
-
Mounting medium (e.g., Permount)
-
Microscope slides
-
Vibratome or cryostat
-
Microscope with a camera lucida or imaging software for neuronal tracing
Procedure:
-
Tissue Impregnation:
-
Immerse fresh, whole brains in Golgi-Cox solution in the dark at room temperature for 14 days. The solution should be changed after the first 24 hours.
-
-
Cryoprotection:
-
Transfer the impregnated brains to a cryoprotectant solution and store in the dark at 4°C for 2-3 days, or until the brains sink.
-
-
Sectioning:
-
Cut the brains into thick sections (e.g., 100-200 µm) using a vibratome or cryostat.
-
Mount the sections onto gelatin-coated microscope slides.
-
-
Staining Development:
-
Allow the sections to air dry in the dark.
-
Develop the staining by incubating the slides in ammonium hydroxide, followed by rinsing in distilled water.
-
Fix the staining with a fixing solution (e.g., Kodak Fixer for Film).
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a series of increasing ethanol concentrations (e.g., 50%, 75%, 95%, 100%).
-
Clear the sections in xylene.
-
Coverslip the slides using a suitable mounting medium.
-
-
Analysis:
-
Visualize the stained neurons under a bright-field microscope.
-
Trace the dendritic arbors and count the dendritic spines using a camera lucida or specialized imaging software (e.g., ImageJ with NeuronJ plugin).
-
Quantify parameters such as total dendritic length, number of branch points (Sholl analysis), and spine density.
-
Mandatory Visualizations
Signaling Pathway of this compound in Promoting Synaptic Plasticity
Caption: ZLc-002 signaling pathway in synaptic plasticity.
Experimental Workflow for Assessing ZLc-002 Effects
Caption: Experimental workflow for ZLc-002 studies.
References
Investigating Nitric Oxide Signaling with (Rac)-ZLc-002: Application Notes and Protocols
(Rac)-ZLc-002 is a valuable small molecule tool for researchers investigating the intricacies of nitric oxide (NO) signaling pathways. As a selective inhibitor of the protein-protein interaction between neuronal nitric oxide synthase (nNOS) and its C-terminal PDZ ligand of nNOS (CAPON), this compound allows for the targeted disruption of a specific node within the broader NO signaling network. This enables detailed studies into the physiological and pathological roles of the nNOS-CAPON complex in various contexts, including neurotransmission, neuroplasticity, and neuropsychiatric disorders such as anxiety.
These application notes provide a comprehensive overview of the use of this compound, including its mechanism of action, key experimental protocols, and relevant quantitative data to facilitate its use in research settings.
Mechanism of Action
This compound disrupts the formation of the nNOS-CAPON protein complex. This interaction is believed to be crucial for the proper subcellular localization and function of nNOS, thereby modulating its enzymatic activity and downstream signaling. By inhibiting this interaction, this compound provides a means to investigate the specific contributions of the nNOS-CAPON signaling axis to cellular processes, independent of direct nNOS enzymatic inhibition.
Data Presentation
The following tables summarize quantitative data for the application of this compound in both in vitro and in vivo experimental models.
Table 1: In Vitro Applications of this compound
| Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| Cultured hippocampal neurons (ICR mice) | 1 µM | 24 hours | Inhibition of nNOS-CAPON interaction | [1] |
| Primary cortical neurons | 10 µM | 90 minutes (pretreatment) | Reduced NMDA-induced nNOS-CAPON interaction | [2] |
| HEK293T cells (co-expressing nNOS and CAPON) | 10 µM | 90 minutes (pretreatment) | Reduced co-immunoprecipitation of nNOS and CAPON | [2][3] |
Table 2: In Vivo Applications of this compound
| Animal Model | Dosage | Route of Administration | Dosing Regimen | Observed Effect | Reference |
| Adult ICR mice | 40 or 80 mg/kg/day | Intraperitoneal (i.p.) | 14 days | Anxiolytic-like effects | [4] |
| Adult ICR mice | 10, 20, or 40 mg/kg/day | Intravenous (i.v.) | 7 days | Anxiolytic-like effects | [4] |
| tMCAO mice | 30 mg/kg/day | Intraperitoneal (i.p.) | Daily from day 4 to day 46 post-stroke | Improved motor function | [1] |
| Rats | 4-10 mg/kg | Intraperitoneal (i.p.) | Single dose | Suppression of formalin-evoked inflammatory pain | [3] |
| Mice (paclitaxel-induced neuropathic pain) | Not specified | Not specified | Once daily for at least 4 days | Reduced mechanical and cold allodynia | [3] |
| Adult ICR mice | 10 µM (1 µL) | Intrahippocampal injection | Once daily for 7 days | Improved corticosterone-induced anxiety-related behaviors | [1] |
Signaling Pathways and Experimental Workflows
Figure 1: Simplified nitric oxide signaling pathway involving the nNOS-CAPON complex and the inhibitory action of this compound.
Figure 2: General experimental workflow for investigating nitric oxide signaling using this compound.
Experimental Protocols
Protocol 1: In Vitro Disruption of nNOS-CAPON Interaction in Neuronal Cultures
Objective: To confirm that this compound disrupts the interaction between nNOS and CAPON in a cellular context.
Materials:
-
Primary neuronal cell culture (e.g., hippocampal or cortical neurons)
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
Co-immunoprecipitation (Co-IP) lysis buffer
-
Antibodies: anti-nNOS, anti-CAPON, and appropriate IgG control
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Treatment:
-
Plate primary neurons at an appropriate density and culture until mature.
-
Treat the cells with this compound at a final concentration of 1-10 µM for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold Co-IP lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Co-Immunoprecipitation:
-
Pre-clear the cell lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-nNOS antibody or an IgG control overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-CAPON antibody to detect co-immunoprecipitated CAPON.
-
Probe a separate blot of the input lysates with anti-nNOS and anti-CAPON to confirm protein expression.
-
Expected Outcome: A decrease in the amount of CAPON co-immunoprecipitated with nNOS in the this compound-treated samples compared to the vehicle control, indicating disruption of the nNOS-CAPON interaction.
Protocol 2: Measurement of Nitric Oxide Production
Objective: To assess the effect of disrupting the nNOS-CAPON interaction on nitric oxide production.
Materials:
-
This compound treated cell culture supernatants or tissue homogenates
-
Griess Reagent Kit or a fluorescent NO probe (e.g., DAF-FM diacetate)
-
Microplate reader
Procedure (using Griess Reagent):
-
Sample Collection: Collect the cell culture medium from this compound-treated and control cells.
-
Griess Assay:
-
Add the Griess reagents to the samples in a 96-well plate according to the manufacturer's instructions. This typically involves the sequential addition of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride.
-
Incubate at room temperature to allow for color development.
-
Measure the absorbance at the appropriate wavelength (usually around 540 nm) using a microplate reader.
-
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Expected Outcome: Depending on the specific role of the nNOS-CAPON interaction in regulating nNOS activity in the chosen cell type, treatment with this compound may lead to either an increase or a decrease in nitric oxide production.
Protocol 3: In Vivo Assessment of Anxiolytic-like Effects in Mice
Objective: To investigate the role of the nNOS-CAPON interaction in anxiety-related behaviors.
Materials:
-
Adult mice (e.g., ICR or C57BL/6)
-
This compound
-
Vehicle (e.g., saline with a small percentage of DMSO and/or Tween 80)
-
Elevated Plus Maze (EPM) or Open Field Test (OFT) apparatus
-
Video tracking software
Procedure:
-
Animal Acclimation and Treatment:
-
Acclimate the mice to the housing conditions for at least one week.
-
Administer this compound or vehicle via the desired route (e.g., i.p. or i.v.) according to a predetermined dosing schedule (e.g., once daily for 7 days).[4]
-
-
Behavioral Testing (Elevated Plus Maze):
-
Approximately 30-60 minutes after the final dose, place each mouse in the center of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm, using video tracking software.
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Compare the results between the this compound-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Expected Outcome: An anxiolytic-like effect would be indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries in the this compound-treated group compared to the control group.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ZLc002, a putative small-molecule inhibitor of nNOS interaction with NOS1AP, suppresses inflammatory nociception and chemotherapy-induced neuropathic pain and synergizes with paclitaxel to reduce tumor cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ZLc002, a putative small-molecule inhibitor of nNOS interaction with NOS1AP, suppresses inflammatory nociception and chemotherapy-induced neuropathic pain and synergizes with paclitaxel to reduce tumor cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systemic administration of ZLc-002 exerts anxiolytic-like effects by dissociation of nNOS from CAPON in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing (Rac)-ZLc-002 concentration for cell culture experiments
Welcome to the technical support center for (Rac)-ZLc-002. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a small molecule inhibitor targeting the Rac family of small GTPases. Rac GTPases are crucial regulators of various cellular processes, including cytoskeletal organization, cell proliferation, and survival signaling. By inhibiting Rac, this compound can modulate downstream signaling pathways, such as the PAK/MAPK and PI3K/Akt pathways, which are often dysregulated in diseases like cancer.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO. For example, a 10 mM stock solution is common. To prepare, dissolve the powdered compound in the appropriate volume of DMSO and ensure it is fully dissolved. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: What is a typical starting concentration range for this compound in cell culture?
A3: For initial experiments, a broad concentration range is recommended to determine the optimal working concentration for your specific cell line and assay. A common starting point for potent small molecule inhibitors is between 0.1 µM and 10 µM.[1] A dose-response experiment is crucial to identify the IC50 value, which is the concentration that inhibits 50% of the target's activity.[1]
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time depends on the specific biological question and the cell type's doubling time. Treatment durations can range from a few hours to several days. For signaling pathway analysis (e.g., Western blotting for phosphorylated proteins), shorter incubation times (e.g., 1-24 hours) may be sufficient. For cell viability or proliferation assays, longer incubation times (e.g., 24-72 hours) are typical to observe a significant effect.[2]
Q5: Is this compound soluble in aqueous cell culture media?
A5: Like many small molecule inhibitors, this compound may have limited solubility in aqueous solutions.[1] It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. When diluting the stock solution into the medium, mix thoroughly to prevent precipitation.
Troubleshooting Guides
Issue 1: Low Cell Viability or High Cytotoxicity
Q: I'm observing significant cell death even at low concentrations of this compound. What could be the cause?
A:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is not exceeding 0.1%. Run a vehicle control (medium with the same amount of solvent but without the inhibitor) to assess solvent toxicity.
-
High Compound Concentration: Your "low" concentration might be too high for your specific cell line. Perform a dose-response curve starting from a much lower concentration (e.g., in the nanomolar range) to determine the cytotoxic threshold.
-
Cell Seeding Density: Sub-optimal cell density can make cells more susceptible to stress. Ensure you are seeding cells at a density that promotes healthy growth.[2]
-
Contamination: Microbial contamination can cause cell death.[3] Regularly check your cultures for any signs of contamination.
Issue 2: Lack of Expected Biological Effect
Q: I am not observing any effect of this compound on my cells, even at high concentrations. What should I do?
A:
-
Compound Stability and Activity: Verify the integrity of your this compound stock. Improper storage or multiple freeze-thaw cycles can degrade the compound. Consider purchasing a new batch or testing its activity in a well-established positive control cell line.
-
Incubation Time: The incubation time may be too short for the biological effect to manifest. Try extending the treatment duration.
-
Cell Line Specificity: The targeted Rac signaling pathway may not be critical for the phenotype you are measuring in your chosen cell line. Consider using a cell line known to be sensitive to Rac inhibition.
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect subtle changes. Ensure your assay is optimized and validated.
Issue 3: Precipitate Formation in Culture Medium
Q: I noticed a precipitate in my culture medium after adding this compound. What should I do?
A:
-
Solubility Issues: This is likely due to the poor solubility of the compound in the aqueous medium.[1]
-
Preparation Method: When preparing your working solution, add the stock solution to the medium dropwise while gently vortexing to ensure rapid and even dispersion.
-
Final Concentration: You may be exceeding the solubility limit of the compound. Try working with lower concentrations.
-
Serum Interaction: Components in the serum of your culture medium can sometimes interact with the compound, leading to precipitation. Consider reducing the serum concentration if your experimental design allows.
-
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X working solution of this compound in your cell culture medium. It is recommended to perform a serial dilution to test a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with solvent) and an untreated control.
-
Remove the old medium from the cells and add the 2X working solutions.
-
-
Incubation:
-
Incubate the plate for your desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound
| This compound Concentration (µM) | Average Absorbance | Standard Deviation | % Viability (Normalized to Vehicle) |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100% |
| 0.01 | 1.22 | 0.07 | 97.6% |
| 0.1 | 1.10 | 0.06 | 88.0% |
| 1 | 0.65 | 0.05 | 52.0% |
| 10 | 0.15 | 0.03 | 12.0% |
| 100 | 0.05 | 0.02 | 4.0% |
Table 2: Recommended Starting Concentrations for Different Cell Lines
| Cell Line | Recommended Starting Range (µM) | Notes |
| HeLa | 0.5 - 20 | Highly proliferative, may require higher concentrations. |
| A549 | 0.1 - 10 | Known to have active Rac signaling. |
| MCF-7 | 1 - 50 | Response can be variable; test a wide range. |
| Primary Cells | 0.01 - 5 | Generally more sensitive; start with lower concentrations. |
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
(Rac)-ZLc-002 stability issues and degradation products
Notice: Information regarding the stability, degradation, and specific experimental applications of (Rac)-ZLc-002 is not currently available in publicly accessible scientific literature or technical documentation. The following troubleshooting guide is based on general laboratory best practices for handling novel research compounds where stability and degradation pathways are unknown. Researchers should treat this compound as a compound of unknown stability and handle it accordingly.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A: Currently, there is no publicly available information detailing the biological target or mechanism of action for this compound. It is designated as a research chemical, and its properties are largely undocumented in scientific literature.
Q2: What are the recommended storage conditions for this compound?
A: While specific stability data is unavailable, general best practices for storing novel compounds should be followed. It is often supplied as a solution in DMSO. For long-term storage, it is advisable to store the compound at -20°C or -80°C. To minimize freeze-thaw cycles, consider aliquoting the stock solution. Protect from light and moisture.
Q3: What solvents are compatible with this compound?
A: Commercial suppliers indicate that this compound can be provided as a 10 mM solution in DMSO. For experimental use, further dilution in aqueous buffers is common. However, the stability of this compound in aqueous solutions is unknown. It is recommended to prepare aqueous dilutions immediately before use.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Inconsistent or No Compound Activity
If you are observing a lack of expected biological effect or high variability in your results, consider the following potential causes and troubleshooting steps.
Potential Cause & Troubleshooting Workflow
Avoiding off-target effects of (Rac)-ZLc-002 in experiments
Welcome to the technical support center for (Rac)-ZLc-002. This resource is designed to assist researchers, scientists, and drug development professionals in designing and troubleshooting experiments to minimize and control for potential off-target effects of this compound, a selective inhibitor of the neuronal nitric oxide synthase (nNOS) and CAPON protein-protein interaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor designed to selectively disrupt the protein-protein interaction (PPI) between the neuronal nitric oxide synthase (nNOS) and its adaptor protein, CAPON (Carboxy-terminal PDZ ligand of nNOS).[1] By blocking this interaction, this compound can attenuate downstream signaling pathways that are dependent on the nNOS-CAPON complex. This complex is implicated in various neurological processes, and its disruption has been shown to have potential therapeutic effects in conditions such as anxiety and neuropathic pain.[1]
Q2: What are the potential off-target effects of nNOS inhibitors in general?
A2: A primary concern with nNOS inhibitors is their potential to inhibit other isoforms of nitric oxide synthase, namely endothelial NOS (eNOS) and inducible NOS (iNOS).[2][3] Off-target inhibition of eNOS can lead to cardiovascular side effects, such as hypertension, due to its role in regulating vascular tone.[2] Non-specific inhibition of iNOS could have complex effects on the immune response. Additionally, as with any small molecule, there is a possibility of interactions with other structurally related proteins or unforeseen targets.
Q3: How can I be sure that the observed phenotype in my experiment is due to the on-target activity of this compound?
A3: Rigorous experimental controls are essential to validate that the observed effects are due to the intended inhibition of the nNOS-CAPON interaction. Key strategies include:
-
Genetic knockdown/knockout: The most stringent control is to demonstrate that this compound has no effect in cells or animals where either nNOS or CAPON has been genetically knocked out or knocked down.
-
Use of an inactive control compound: If available, an inactive enantiomer or a structurally similar but biologically inactive analog of this compound should be used as a negative control.
-
Rescue experiments: In some systems, it may be possible to "rescue" the phenotype by overexpressing a form of nNOS or CAPON that can still signal but is not affected by the inhibitor.
-
Dose-response relationship: Establishing a clear dose-response curve for the intended biological effect can help to distinguish on-target from non-specific effects, which may only occur at higher concentrations.
Troubleshooting Guide
Q1: I am observing significant cytotoxicity in my cell cultures when using this compound. How can I determine if this is an off-target effect?
A1: To investigate potential cytotoxicity, a systematic approach is recommended:
-
Determine the EC50 for cytotoxicity: Perform a dose-response experiment using a cell viability assay (e.g., MTT or MTS) to determine the concentration of this compound that causes 50% cell death.
-
Compare with the effective concentration for on-target activity: Compare the cytotoxic concentration with the concentration required to achieve the desired biological effect (e.g., inhibition of nNOS-CAPON-mediated signaling). A large window between the effective and cytotoxic concentrations suggests that the desired effect is not due to general toxicity.
-
Use control cell lines: Test the cytotoxicity of this compound in cell lines that do not express nNOS or CAPON. If the compound is still toxic, it indicates an off-target effect.
-
Assess markers of general toxicity: Evaluate markers of apoptosis (e.g., caspase-3 activation) or necrosis (e.g., LDH release) to understand the mechanism of cell death.
Q2: My in vivo experiment with this compound is producing unexpected systemic effects. What steps should I take to investigate potential off-target activity?
A2: Unexpected in vivo effects warrant a thorough investigation:
-
Cardiovascular monitoring: Given the potential for off-target effects on eNOS, monitor cardiovascular parameters such as blood pressure and heart rate.
-
Pharmacokinetic analysis: Ensure that the administered dose is resulting in plasma and tissue concentrations that are consistent with the intended therapeutic range. High, off-target effects may be observed at supra-pharmacological concentrations.
-
Use of knockout animals: The most definitive way to confirm on-target versus off-target effects in vivo is to administer this compound to nNOS or CAPON knockout animals. The absence of the unexpected systemic effect in these animals would strongly suggest it is an on-target phenomenon, while its persistence would indicate an off-target mechanism.
-
Histopathological analysis: Conduct a histopathological examination of major organs to identify any signs of tissue damage or other unexpected pathologies.
Data Presentation
To systematically evaluate the on- and off-target effects of this compound, we recommend summarizing your experimental findings in the following tables.
Table 1: Selectivity Profile of this compound
| Target | Assay Type | IC50 / Ki (nM) | Fold Selectivity vs. nNOS-CAPON |
| Primary Target | |||
| nNOS-CAPON PPI | Co-IP or FRET | 1x | |
| Potential Off-Targets | |||
| nNOS activity | NO production assay | ||
| eNOS activity | NO production assay | ||
| iNOS activity | NO production assay | ||
| User-defined Target 1 | User-defined Assay | ||
| User-defined Target 2 | User-defined Assay |
Table 2: Dose-Response of this compound for On- and Off-Target Effects
| Effect | Experimental Model | EC50 / IC50 (µM) | Therapeutic Index (Cytotoxic EC50 / On-Target EC50) |
| On-Target Effect | |||
| User-defined on-target phenotype | e.g., Neuronal cell line | ||
| Off-Target Effects | |||
| Cytotoxicity | e.g., Neuronal cell line | ||
| eNOS inhibition | e.g., Endothelial cells | ||
| User-defined off-target phenotype | User-defined model |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Verify Disruption of nNOS-CAPON Interaction
This protocol is designed to confirm that this compound disrupts the interaction between nNOS and CAPON in a cellular context.
Materials:
-
Cells expressing endogenous or tagged nNOS and CAPON
-
Ice-cold PBS
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Anti-nNOS or anti-CAPON antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
This compound and vehicle control (e.g., DMSO)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer.
-
Lysate Preparation: Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Pre-clearing (Optional): Transfer the supernatant to a new tube and add protein A/G beads. Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Immunoprecipitation: Pellet the beads and transfer the pre-cleared lysate to a new tube. Add the primary antibody (e.g., anti-nNOS) and incubate overnight at 4°C on a rotator.
-
Immune Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with Co-IP Lysis Buffer.
-
Elution: Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both nNOS and CAPON. A dose-dependent decrease in the co-immunoprecipitated protein (e.g., CAPON when pulling down nNOS) in the this compound treated samples indicates disruption of the interaction.
Protocol 2: MTT Cell Viability Assay
This protocol provides a method for assessing the cytotoxicity of this compound.[4][5]
Materials:
-
Cells of interest plated in a 96-well plate
-
This compound in a range of concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Include wells with media only as a background control. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the EC50 for cytotoxicity.
Visualizations
Caption: nNOS-CAPON Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Validating On-Target Effects of this compound.
Caption: Decision Tree for Troubleshooting Unexpected Experimental Results.
References
- 1. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric Oxide Synthase Inhibitors into the Clinic at Last - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Studies of Nitric Oxide Synthase Inhibitor Complexes: an Anchored Plasticity Approach for Selective Enzyme Inhibition [www-ssrl.slac.stanford.edu]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to improve the extraction of water-soluble (Rac)-ZLc-002
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the aqueous solubility of (Rac)-ZLc-002.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its water solubility a concern?
This compound is an inhibitor of the interaction between neuronal nitric oxide synthase (nNOS) and nNOS-associated protein 1A (NOS1AP). It has shown potential in studies of inflammatory and neuropathic pain, as well as in combination with chemotherapy to reduce tumor cell viability.[1] Like many small molecule inhibitors, this compound is a lipophilic compound, which often correlates with poor water solubility. This can pose challenges for its use in aqueous-based biological assays and in developing formulations for in vivo studies. One supplier provides this compound as a 10 mM solution in DMSO, which suggests limited aqueous solubility.[2]
Q2: What are the common signs of poor water solubility during my experiments?
You may encounter the following issues:
-
Precipitation: The compound comes out of solution, appearing as a solid, cloudiness, or film. This is common when diluting a DMSO stock solution into an aqueous buffer.
-
Low Bioavailability: Inconsistent or low activity in cell-based assays or in vivo models due to the compound not being fully dissolved and available to interact with its target.
-
Difficulty in Formulation: Challenges in preparing a stable, homogenous solution at the desired concentration for your experiments.
Q3: What are the general strategies to improve the water solubility of a compound like this compound?
Several methods can be employed to enhance the solubility of poorly water-soluble drugs.[3][4][5][6] These can be broadly categorized as:
-
Physical Modifications: Techniques like particle size reduction (micronization, nanosuspension) increase the surface area for dissolution.[3][5][6]
-
Chemical Modifications: Involving the use of excipients such as co-solvents, surfactants, and complexing agents (e.g., cyclodextrins).
-
pH Adjustment: For ionizable compounds, altering the pH of the solution can increase solubility.
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier matrix.[3][6]
Troubleshooting Guide
Issue 1: My this compound precipitates when I dilute my DMSO stock into aqueous media.
This is a common problem when the concentration of the organic solvent (like DMSO) is significantly lowered in an aqueous environment.
dot
Caption: Troubleshooting workflow for precipitation upon dilution.
Possible Solutions & Experimental Protocols:
-
Decrease the Final DMSO Concentration: Aim for a final DMSO concentration of less than 1%, and ideally below 0.1%, in your aqueous medium, as higher concentrations can have independent biological effects. This may require preparing a more dilute stock solution if your final desired concentration of this compound is high.
-
Employ Co-solvents: Co-solvents can increase the solubility of hydrophobic compounds.[3]
-
Protocol: Prepare a stock solution of this compound in a suitable co-solvent or a mixture of co-solvents. Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) such as PEG 400.[3] A typical approach is to first dissolve the compound in DMSO and then add the co-solvent before the final dilution into aqueous media.
-
Example Formulation:
-
10% DMSO
-
40% PEG 400
-
50% Saline
-
-
-
Utilize Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility.[4][6]
-
Protocol: Prepare a solution of the surfactant in your aqueous buffer. Then, add the DMSO stock of this compound to this solution with gentle mixing.
-
Common Surfactants: Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20), and Cremophor EL are frequently used.
-
Example Formulation:
-
1-5% Tween 80 in Phosphate Buffered Saline (PBS)
-
-
-
Use Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with poorly soluble compounds.
-
Protocol: Prepare a solution of the cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in the aqueous buffer. Add the this compound stock solution to the cyclodextrin solution. The mixture may require stirring or sonication to facilitate complex formation.
-
Quantitative Comparison of Formulation Strategies (Representative Data)
| Formulation Component | Concentration Range | Achievable this compound Conc. (Hypothetical) | Remarks |
| Co-solvents (e.g., PEG 400) | 10-60% (v/v) | 1-5 mg/mL | May require toxicity testing for in vivo use. |
| Surfactants (e.g., Tween 80) | 1-10% (v/v) | 0.5-2 mg/mL | Potential for cell lysis at higher concentrations. |
| Cyclodextrins (e.g., HP-β-CD) | 5-40% (w/v) | 2-10 mg/mL | Can be an effective and well-tolerated option. |
Issue 2: How can I determine the most effective solubilization strategy for this compound?
A systematic approach is recommended to identify the optimal formulation.
dot
Caption: Workflow for selecting a solubilization strategy.
Experimental Protocol: Solubility Screening
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM).
-
Preparation of Formulation Vehicles: Prepare a series of aqueous solutions containing different single excipients at various concentrations (see table above).
-
Equilibration: Add an excess amount of this compound to each formulation vehicle. Shake the samples at a controlled temperature for 24-48 hours to reach equilibrium.
-
Separation: Centrifuge or filter the samples to remove undissolved solid.
-
Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Data Analysis: Compare the solubility of this compound in the different vehicles to identify the most effective excipients.
Mechanism of Solubilization
Micellar Solubilization by Surfactants
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a microenvironment where poorly soluble compounds like this compound can be entrapped, while the hydrophilic heads face the aqueous medium, rendering the entire complex water-soluble.[4]
dot
Caption: Diagram of a micelle encapsulating a drug molecule.
References
- 1. This compound|Cas# [glpbio.cn]
- 2. This compound - 北京欣恒研科技有限公司 [konoscience.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. brieflands.com [brieflands.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling moisture-sensitive reagents in (Rac)-ZLc-002 synthesis
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling moisture-sensitive reagents during the synthesis of (Rac)-ZLc-002. The information is presented in a question-and-answer format to address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: Which reagent in the this compound synthesis is particularly sensitive to moisture?
A1: Methyl malonyl chloride is highly sensitive to moisture.[1] Its reaction with water leads to the formation of methyl malonic acid, which will not participate in the desired acylation reaction with D-valine methyl ester, thereby reducing the yield of this compound.
Q2: What are the essential precautions for handling methyl malonyl chloride?
A2: Methyl malonyl chloride should be handled under strictly anhydrous conditions.[1] This involves using oven-dried or flame-dried glassware, anhydrous solvents, and maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the addition process. All transfers should be performed using dry syringes or cannulas.
Q3: How can I ensure my glassware is sufficiently dry?
A3: Glassware should be oven-dried at a minimum of 125°C for at least 24 hours or flame-dried under a stream of inert gas immediately before use.[1][2] Assembled apparatus should be allowed to cool to room temperature under a positive pressure of nitrogen or argon.
Q4: What grade of solvents should be used in this synthesis?
A4: Anhydrous grade solvents are essential. If not available, solvents must be appropriately dried before use. For instance, dichloromethane (CH2Cl2), the solvent used in the synthesis, can be dried by distillation over calcium hydride or by passing it through a column of activated alumina.
Q5: Is an inert atmosphere necessary for the entire duration of the reaction?
A5: Yes, maintaining an inert atmosphere is crucial, especially during the addition of the moisture-sensitive methyl malonyl chloride.[1] A continuous positive pressure of nitrogen or argon should be maintained throughout the reaction setup to prevent the ingress of atmospheric moisture.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of this compound | Decomposition of methyl malonyl chloride due to moisture. | Ensure all glassware is rigorously dried. Use anhydrous solvents and maintain a positive pressure of inert gas. Verify the quality of the methyl malonyl chloride; if it is old or has been improperly stored, it may have degraded. |
| Incomplete reaction. | The reaction is stirred at -15°C for 30 minutes and then for 12 hours at room temperature.[1] Ensure the reaction proceeds for the full duration. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). | |
| Formation of a significant amount of a water-soluble byproduct | Hydrolysis of methyl malonyl chloride to methyl malonic acid. | This is a strong indicator of moisture contamination. Review and improve all anhydrous techniques, from glassware preparation to reagent transfer. |
| Difficulty in extracting the product | The protocol for the synthesis of the related compound ZLc-002 notes that the product is water-soluble, and using excessive water during workup can hinder extraction.[1] | Use the specified amount of water for the workup and perform multiple extractions with ethyl acetate as indicated in the protocol to maximize product recovery.[1] |
Experimental Protocols
Protocol 1: Preparation of Anhydrous Glassware
-
Oven-Drying:
-
Flame-Drying (for immediate use):
-
Assemble the clean glassware.
-
Gently heat the entire apparatus with a heat gun or a soft flame from a Bunsen burner under a flow of inert gas.
-
Ensure even heating to avoid thermal stress on the glass.
-
Allow the glassware to cool to room temperature under a positive pressure of inert gas.
-
Protocol 2: Handling and Transfer of Methyl Malonyl Chloride
-
Setup:
-
Work in a well-ventilated fume hood.[1]
-
Use an oven-dried syringe with a stainless-steel needle.
-
Purge the syringe and needle with dry nitrogen or argon at least three times before drawing up the reagent.
-
-
Transfer:
-
Puncture the septum of the methyl malonyl chloride bottle with the needle.
-
Introduce a positive pressure of inert gas into the bottle via a second needle connected to a gas line.
-
Slowly draw the desired volume of methyl malonyl chloride into the syringe.
-
Withdraw the syringe and immediately insert it through the septum of the reaction flask.
-
Add the methyl malonyl chloride dropwise to the cooled reaction mixture as specified in the synthesis protocol.[1]
-
Visualizing the Workflow
The following diagram illustrates the key steps for handling moisture-sensitive reagents in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound highlighting the moisture-critical step.
The following diagram illustrates a troubleshooting decision tree for low yield in the synthesis.
Caption: Troubleshooting decision tree for addressing low yield in this compound synthesis.
References
Validation & Comparative
(Rac)-ZLc-002 Versus Traditional nNOS Inhibitors: A Comparative Analysis of Mechanism and Efficacy
A new frontier in neuronal nitric oxide synthase (nNOS) modulation has emerged with the development of (Rac)-ZLc-002, a compound that disrupts the interaction between nNOS and its anchoring protein, NOS1AP. This mechanism starkly contrasts with traditional nNOS inhibitors that directly target the enzyme's active site. This guide provides a comprehensive comparison of this compound and other prominent nNOS inhibitors, supported by experimental data and detailed protocols for researchers in neuroscience and drug development.
Neuronal nitric oxide synthase (nNOS) is a key enzyme in the central nervous system, producing nitric oxide (NO), a versatile signaling molecule involved in neurotransmission, synaptic plasticity, and cerebral blood flow regulation. However, excessive NO production by nNOS is implicated in the pathophysiology of various neurological disorders, including neurodegenerative diseases, stroke, and chronic pain. Consequently, the development of selective nNOS inhibitors is a significant therapeutic goal.
This compound represents a novel approach by targeting the protein-protein interaction (PPI) between nNOS and the nitric oxide synthase 1 adaptor protein (NOS1AP), also known as CAPON. This interaction is crucial for the subcellular localization and activity of nNOS. In contrast, conventional nNOS inhibitors are typically competitive inhibitors that bind to the active site of the enzyme, preventing the binding of its substrate, L-arginine.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and other nNOS inhibitors lies in their mechanism of action.
This compound: This small molecule does not directly inhibit the catalytic activity of nNOS. Instead, it disrupts the binding of nNOS to NOS1AP. This disruption alters the localization of nNOS within the neuron, thereby modulating its signaling pathways without completely abolishing its enzymatic function. Evidence suggests that this compound's effect is indirect within intact cells, as it failed to disrupt the nNOS-NOS1AP interaction in a cell-free biochemical assay[1].
Traditional nNOS Inhibitors: These compounds, often analogues of L-arginine, directly compete with the natural substrate for binding to the active site of the nNOS enzyme. By occupying the active site, they prevent the synthesis of NO. Their efficacy is typically measured by their inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) in enzymatic assays.
Comparative Efficacy and Selectivity
A direct quantitative comparison of this compound with active-site inhibitors is challenging due to their different mechanisms. The efficacy of this compound is measured by its ability to disrupt the nNOS-NOS1AP interaction, while other inhibitors are evaluated based on their direct impact on nNOS enzymatic activity.
This compound Efficacy:
Experimental data from co-immunoprecipitation assays in HEK293T cells have shown that a 10 µM concentration of this compound can reduce the interaction between nNOS and NOS1AP by approximately 40%[2].
Performance of Selected Active-Site nNOS Inhibitors:
The following table summarizes the in vitro potency and selectivity of several well-characterized nNOS inhibitors. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Inhibitor | nNOS IC50/Ki | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) | Reference |
| L-NPA (Nω-Propyl-L-arginine) | ~1 µM (IC50) | ~5-fold | - | [3] |
| 7-NI (7-Nitroindazole) | - | - | - | |
| L-VNIO (L-N5-(1-Imino-3-butenyl)-ornithine) | ~1.2 µM (IC50) | <5-fold | - | [3] |
| 1400W | ~150 µM (IC50) | <5-fold | - | [3] |
| Compound 32 ((3'R, 4'R)-isomer) | 5 nM (Ki) | 3800-fold | 730-fold | [4] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: nNOS signaling pathway and points of inhibition.
Caption: Experimental workflows for inhibitor evaluation.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Assess this compound Efficacy
Objective: To determine the effect of this compound on the interaction between nNOS and NOS1AP in a cellular context.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Co-transfect cells with expression vectors for full-length nNOS (e.g., GFP-tagged) and full-length NOS1AP.
-
-
Inhibitor Treatment:
-
24-48 hours post-transfection, treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control for a specified time (e.g., 90 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.
-
-
Immunoprecipitation:
-
Incubate the cleared cell lysates with an anti-nNOS antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against nNOS and NOS1AP, followed by appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for immunoprecipitated nNOS and co-immunoprecipitated NOS1AP using densitometry software.
-
Normalize the amount of co-immunoprecipitated NOS1AP to the amount of immunoprecipitated nNOS.
-
Compare the normalized values between vehicle-treated and this compound-treated samples to determine the percentage of interaction disruption.
-
nNOS Activity Assay (Griess Assay) for Active-Site Inhibitors
Objective: To determine the IC50 value of a competitive nNOS inhibitor.
Methodology:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing Tris-HCl, CaCl2, NADPH, FAD, FMN, and calmodulin.
-
Add purified recombinant nNOS enzyme to the buffer.
-
-
Inhibitor and Substrate Addition:
-
Add varying concentrations of the test inhibitor to the reaction mixture.
-
Initiate the reaction by adding the substrate, L-arginine.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
-
Nitrite Detection (Griess Reagent):
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples. This reagent reacts with nitrite (a stable oxidation product of NO) to form a colored azo compound.
-
Incubate at room temperature for 10-15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of the samples at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite produced in each sample.
-
Plot the percentage of nNOS inhibition versus the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of nNOS activity, using non-linear regression analysis.
-
Conclusion
This compound offers a novel and distinct approach to modulating nNOS activity by targeting its interaction with NOS1AP. This mechanism provides an alternative to traditional active-site inhibitors and may offer a more nuanced control over nNOS signaling. The comparative data and detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of both classes of nNOS inhibitors. The choice between these strategies will depend on the specific therapeutic context and the desired level of nNOS modulation. Further head-to-head studies in relevant disease models are warranted to fully elucidate the comparative advantages of each approach.
References
- 1. ZLc002, a putative small-molecule inhibitor of nNOS interaction with NOS1AP, suppresses inflammatory nociception and chemotherapy-induced neuropathic pain and synergizes with paclitaxel to reduce tumor cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ZLc002, a putative small-molecule inhibitor of nNOS interaction with NOS1AP, suppresses inflammatory nociception and chemotherapy-induced neuropathic pain and synergizes with paclitaxel to reduce tumor cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the selectivity of neuronal NOS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of Selective Neuronal Nitric Oxide Synthase Inhibitors for the Prevention and Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the selectivity of (Rac)-ZLc-002 against other protein-protein interactions
A Comparative Guide for Researchers in Drug Development
In the landscape of neurotherapeutics and drug development, the precise targeting of protein-protein interactions (PPIs) offers a promising avenue for intervention in numerous disease states. (Rac)-ZLc-002 has emerged as a noteworthy small molecule inhibitor that disrupts the interaction between neuronal nitric oxide synthase (nNOS) and its adaptor protein, CAPON (Carboxy-terminal PDZ ligand of nNOS). This interaction is implicated in various neurological processes, and its inhibition presents a potential therapeutic strategy. This guide provides a comprehensive assessment of the selectivity of this compound, presenting available comparative data, detailed experimental protocols for evaluating such interactions, and visual representations of the underlying biological pathways and experimental workflows.
The nNOS-CAPON Signaling Axis
The interaction between nNOS and CAPON is a critical node in neuronal signaling. nNOS, an enzyme responsible for producing the signaling molecule nitric oxide (NO), is targeted to specific subcellular locations through its PDZ domain. CAPON binds to this domain, influencing nNOS localization and, consequently, its enzymatic activity and downstream signaling cascades. Disrupting this interaction with inhibitors like this compound can modulate NO-dependent pathways.
In-depth Analysis of (Rac)-ZLc-002 Reveals a Gap in Publicly Available Research Data
Despite a comprehensive search of scientific literature and clinical trial databases, no independent replication studies, comparative analyses, or detailed experimental protocols for a compound identified as (Rac)-ZLc-002 were found. This lack of publicly available information prevents the creation of a detailed comparison guide as requested.
For researchers, scientists, and drug development professionals, the independent verification of scientific findings is a cornerstone of validating new therapeutic agents. However, in the case of this compound, the absence of such data in the public domain makes it impossible to conduct a comparative analysis against other potential alternatives.
A thorough search was conducted to identify any preclinical or clinical studies, mechanism of action, or signaling pathway information related to this compound. The search yielded no specific results for this compound, suggesting it may be an internal designation not yet disclosed in publications, a compound that has been discontinued in early-stage development, or a misidentification.
To provide the requested comparison guide, foundational information is required, including but not limited to:
-
Primary Research Articles: Publications detailing the synthesis, characterization, and initial biological evaluation of this compound.
-
Mechanism of Action Studies: Reports identifying the molecular target and the signaling pathways modulated by the compound.
-
Preclinical Data: In vitro and in vivo data demonstrating the compound's efficacy and safety profile.
-
Clinical Trial Information: Registered clinical trials on platforms such as ClinicalTrials.gov that would provide insight into its development status.
Without this fundamental information, a comparison with alternative compounds, a summary of quantitative data, a detailing of experimental protocols, and the creation of signaling pathway diagrams are not feasible.
Researchers interested in this specific compound are encouraged to verify the compound's designation and search for publications from the originating institution or researchers. Should initial studies on this compound become publicly available, a comprehensive comparison guide could then be developed.
A Head-to-Head Comparison of (Rac)-ZLc-002 with Established Anxiety Treatments: A Guide for Researchers
For researchers and drug development professionals, this guide provides an objective comparison of the novel anxiolytic candidate (Rac)-ZLc-002 with established first-line treatments for anxiety disorders. This document synthesizes available preclinical data on this compound and contrasts it with the extensive clinical data on Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Benzodiazepines.
This compound, a selective inhibitor of the neuronal nitric oxide synthase (nNOS)-Carboxy-terminal PDZ ligand of nNOS (CAPON) interaction, has demonstrated anxiolytic-like effects in preclinical studies.[1][2] This novel mechanism of action presents a potential new avenue for the treatment of anxiety disorders. In contrast, established treatments primarily modulate the serotonergic and GABAergic systems.
Mechanism of Action: A Tale of Two Systems
Established anxiety treatments, such as SSRIs and SNRIs, function by increasing the synaptic availability of serotonin and norepinephrine, respectively. Benzodiazepines, on the other hand, enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to sedative and anxiolytic effects.
This compound operates through a distinct pathway. It disrupts the interaction between nNOS and CAPON, an adaptor protein. This interaction is implicated in anxiety-related behaviors.[2][3][4] By blocking this coupling, ZLc-002 is thought to exert its anxiolytic effects.[1][2]
Preclinical Efficacy of this compound
Preclinical evaluation of this compound in rodent models of anxiety has shown promising results. In behavioral assays such as the elevated plus-maze (EPM) and the open-field test (OFT), administration of ZLc-002 has been shown to produce anxiolytic-like effects.[1][4] For instance, intraperitoneal administration of ZLc-002 at doses of 40 or 80 mg/kg/day for 14 days, or intravenous administration at 10, 20, or 40 mg/kg/day for 7 days, has been reported to produce these effects.[1]
Clinical Efficacy of Established Treatments
The efficacy of SSRIs, SNRIs, and benzodiazepines in treating anxiety disorders is well-documented through numerous clinical trials and meta-analyses. These studies provide robust evidence of their effectiveness in reducing anxiety symptoms in human populations.
Quantitative Comparison of Efficacy
A direct comparison of the preclinical data for this compound with the clinical data for established treatments is challenging due to the different stages of development and the inherent differences between animal models and human clinical trials. The following tables summarize the available quantitative data to provide a comparative overview.
| Treatment Class | Compound(s) | Efficacy Measure | Result | Population | Source |
| nNOS-CAPON Inhibitor | This compound | Anxiolytic-like effects in EPM and OFT | Effective at 40-80 mg/kg (i.p.) and 10-40 mg/kg (i.v.) | Mice | [1] |
| SSRIs | Fluoxetine, Paroxetine, Sertraline, Escitalopram, etc. | Response Rate vs. Placebo | RR = 1.62 | Adults with Social Anxiety Disorder | [5] |
| Remission Rate vs. Placebo | Escitalopram and Paroxetine superior to placebo | Adults with Generalized Anxiety Disorder | [6] | ||
| SNRIs | Venlafaxine, Duloxetine | Response Rate vs. Placebo | RR = 1.57 | Adults with Social Anxiety Disorder | [5] |
| Benzodiazepines | Diazepam, Lorazepam, Alprazolam | Discontinuation due to lack of efficacy vs. Placebo | RR = 0.29 | Adults with Generalized Anxiety Disorder | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the preclinical evaluation of this compound and comparator drugs.
Elevated Plus-Maze (EPM) Test
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms arranged in the shape of a plus sign and elevated from the floor. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
Protocol used for this compound evaluation:
-
Apparatus: A plus-shaped maze with two open and two closed arms.
-
Procedure: Mice are placed at the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes).
-
Parameters Measured: Time spent in the open arms, number of entries into the open arms, and total distance traveled.[4]
Protocol for Diazepam (as a comparator):
-
Dose: 1.5 mg/kg has been shown to increase the time spent on the open arms and the number of open arm entries in mice.[8][9]
Open-Field Test (OFT)
The OFT is another common test for anxiety and exploratory behavior. The apparatus is an open, square arena. A reduction in anxiety is inferred from increased exploration of the central area of the field.
Protocol used for this compound evaluation:
-
Apparatus: A square arena with defined central and peripheral zones.
-
Procedure: Mice are placed in the center of the arena and their activity is recorded for a specific duration.
-
Parameters Measured: Time spent in the center, number of entries into the center, and total distance moved.[4]
Protocol for Fluoxetine (as a comparator):
-
Dose: Chronic treatment with 18 mg/kg/day has been shown to reduce anxiety-related measures in the open field test in BALB/c mice.[10]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in DOT language.
Signaling Pathways
Caption: Signaling pathways of this compound, SSRIs, and Benzodiazepines.
Experimental Workflow for Preclinical Anxiety Studies
Caption: A typical experimental workflow for preclinical evaluation of anxiolytic drugs.
Conclusion
This compound represents a promising preclinical candidate for the treatment of anxiety disorders with a novel mechanism of action. While direct comparative clinical data is not yet available, preclinical studies demonstrate its potential as an anxiolytic agent. Established treatments like SSRIs, SNRIs, and benzodiazepines have a long history of clinical use and proven efficacy. Further research, including well-controlled clinical trials, will be necessary to fully elucidate the therapeutic potential of this compound and its position relative to current standard-of-care treatments for anxiety. This guide provides a foundational comparison to aid researchers in understanding the current landscape and future directions in anxiolytic drug development.
References
- 1. Systemic administration of ZLc-002 exerts anxiolytic-like effects by dissociation of nNOS from CAPON in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nNOS‐CAPON blockers produce anxiolytic effects by promoting synaptogenesis in chronic stress‐induced animal models of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAPON-nNOS coupling can serve as a target for developing new anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nNOS-CAPON blockers produce anxiolytic effects by promoting synaptogenesis in chronic stress-induced animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidepressants for social anxiety disorder: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. health.mil [health.mil]
- 7. Benzodiazepines in generalized anxiety disorder: heterogeneity of outcomes based on a systematic review and meta-analysis of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavioral differences in an elevated plus-maze: correlation between anxiety and decreased number of GABA and benzodiazepine receptors in mouse cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of the elevated plus-maze test with opaque or transparent walls in the detection of mouse strain differences and the anxiolytic effects of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of chronic fluoxetine in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling (Rac)-ZLc-002
Topic: Personal Protective Equipment for Handling (Rac)-ZLc-002
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for researchers, scientists, and drug development professionals handling this compound. Given that this compound is a research chemical, potentially a PROTAC (Proteolysis Targeting Chimera), it should be handled with the utmost care, assuming it is a potentially bioactive and hazardous compound.[1][2][3]
Hazard Assessment and Engineering Controls
Prior to handling this compound, a thorough risk assessment should be conducted. Due to the lack of specific hazard data for this compound, a precautionary approach is necessary. Engineering controls should be the primary line of defense to minimize exposure.
-
Fume Hood: All manipulations of this compound, including weighing, reconstitution, and aliquoting, should be performed in a certified chemical fume hood to prevent inhalation of any aerosols or dust.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.
-
Designated Area: A specific area within the laboratory should be designated for the handling of this compound to prevent cross-contamination.
Personal Protective Equipment (PPE)
A comprehensive PPE program is mandatory for all personnel handling this compound.[4] This includes understanding when PPE is necessary, what kind is necessary, and its proper use, maintenance, and disposal.[4]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Body Part | Required PPE | Specifications and Rationale |
| Torso/Body | Laboratory Coat | A buttoned, long-sleeved lab coat to protect skin and clothing from potential splashes.[5] Consider a chemical-resistant material. |
| Hands | Disposable Nitrile Gloves | Double-gloving is recommended to provide an extra layer of protection against potential skin absorption.[6] Gloves should be changed immediately if contaminated. |
| Eyes | Safety Goggles | Provide a seal around the eyes to protect against chemical splashes from all directions.[5][7] Safety glasses with side shields are the minimum requirement.[6] |
| Face | Face Shield | To be worn in conjunction with safety goggles when there is a significant risk of splashing, such as during bulk handling or transfers.[7] |
| Respiratory | N95 Respirator (or higher) | Recommended as a precautionary measure, especially when handling the powdered form of the compound, to minimize inhalation of fine particles.[7] |
| Feet | Closed-toe Shoes | To protect feet from spills and falling objects.[7] |
Operational Plan for Handling this compound
A step-by-step operational plan ensures that the compound is handled safely and consistently.
Experimental Workflow for Handling this compound
Caption: A stepwise workflow for the safe handling of this compound.
Detailed Methodologies:
-
Preparation:
-
Don PPE: Before entering the designated handling area, put on all required PPE as specified in Table 1.
-
Prepare Fume Hood: Ensure the fume hood is operational and the sash is at the appropriate working height. Cover the work surface with absorbent, plastic-backed paper.
-
Gather Materials: Assemble all necessary equipment (e.g., microbalance, spatulas, vials, solvent, vortex mixer) inside the fume hood.
-
-
Handling:
-
Weighing: If handling the solid form, carefully weigh the desired amount of this compound on a microbalance inside the fume hood. Use anti-static weighing paper or a weighing boat.
-
Reconstitution: Add the appropriate solvent (e.g., DMSO, as the compound may be supplied in this solvent) to the vial containing the weighed compound.[8] Cap the vial securely.
-
Aliquoting: Mix the solution until the compound is fully dissolved. If necessary, use a vortex mixer. Aliquot the solution into smaller, clearly labeled vials for storage.
-
-
Cleanup:
-
Decontamination: Wipe down all surfaces and equipment inside the fume hood with an appropriate cleaning agent (e.g., 70% ethanol), followed by water.
-
Waste Segregation: Dispose of all contaminated materials as outlined in the Disposal Plan (Section 4).
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination (e.g., gloves first, then face shield/goggles, lab coat, and respirator). Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
Proper disposal of chemical waste is crucial to protect personnel and the environment.[9]
Table 2: Waste Disposal Plan for this compound
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled Hazardous Waste Bag | Contaminated consumables (e.g., gloves, weighing paper, absorbent pads) should be placed in a clearly labeled, sealed hazardous waste bag. |
| Liquid Waste | Labeled Hazardous Waste Bottle | Unused solutions of this compound and contaminated solvents should be collected in a dedicated, sealed, and clearly labeled hazardous waste bottle.[10] Do not mix with other waste streams unless compatibility is confirmed.[10] |
| Sharps Waste | Sharps Container | Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container. |
Waste Disposal Logical Flow
Caption: A decision-making flow for the proper segregation and disposal of waste.
All waste must be handled and disposed of in accordance with local, state, and federal regulations.[10] Ensure that all waste containers are properly labeled with the contents and associated hazards.[10] Waste should be stored in a designated, secure area until it can be collected by a licensed hazardous waste disposal company.[10]
References
- 1. PROTACs: “Disposal” as Therapy | Aktuelles aus der Goethe-Universität Frankfurt [aktuelles.uni-frankfurt.de]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. PROTACS - the body's own garbage disposal against cancer - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 4. osha.gov [osha.gov]
- 5. westlab.com.au [westlab.com.au]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. This compound - 北京欣恒研科技有限公司 [konoscience.com]
- 9. ptb.de [ptb.de]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
